Product packaging for (-)-Bamethan(Cat. No.:CAS No. 111051-32-2)

(-)-Bamethan

Cat. No.: B1165956
CAS No.: 111051-32-2
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Description

(-)-Bamethan is a vasodilator and a selective beta-adrenergic receptor agonist used extensively in cardiovascular and pharmacological research . Its primary research value lies in its mechanism of action; it acts as a beta-adrenergic agonist, stimulating receptors that lead to the relaxation of vascular smooth muscle . This results in the dilation of peripheral blood vessels and a subsequent improvement in blood flow, making it a valuable compound for modeling and studying peripheral vascular diseases . Researchers utilize this compound in studies focused on conditions such as peripheral artery disease, intermittent claudication, and Raynaud's phenomenon to better understand the pathophysiology and potential treatment of circulatory disorders . The compound is a derivative of synephrine and is also known by several synonyms, including N-Butylnorsynephrine . It is offered as a high-purity small molecule to ensure reliable and reproducible results in in vitro and in vivo studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

111051-32-2

Molecular Formula

C15H10Cl2O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-Bamethan on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a sympathomimetic amine that primarily functions as a peripheral vasodilator. Its therapeutic applications have been centered around improving blood flow in conditions associated with vascular insufficiency. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory action of this compound on vascular smooth muscle. The content herein is curated for researchers, scientists, and professionals involved in drug development, offering a detailed exploration of its pharmacodynamics, relevant experimental protocols, and the associated signaling pathways.

Core Mechanism of Action

This compound exerts its vasodilatory effect primarily by acting as a β-adrenergic receptor agonist on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to smooth muscle relaxation and a subsequent increase in blood vessel diameter.[1][2] While its principal activity is at β-adrenoceptors, some evidence suggests a minor interaction with α-adrenergic receptors, which could contribute to its overall vascular effect.[1][2]

Signaling Pathway

The vasodilatory action of this compound is mediated by the canonical β-adrenergic signaling pathway, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bamethan This compound Beta_Receptor β-Adrenergic Receptor Bamethan->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels (Inhibition) PKA->Ca_Channels Phosphorylates & Inhibits Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) (Inhibition) PKA->Myosin_LC_Kinase Phosphorylates & Inhibits Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to

Diagram 1: this compound Signaling Pathway in Vascular Smooth Muscle.

Steps in the Signaling Cascade:

  • Receptor Binding: this compound binds to β-adrenergic receptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).

  • Downstream Effects of PKA: PKA phosphorylates several target proteins, leading to:

    • Inhibition of L-type Calcium Channels: This reduces the influx of extracellular Ca²⁺, a key trigger for muscle contraction.

    • Inhibition of Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its activity, leading to reduced phosphorylation of myosin light chains.

    • Enhanced Ca²⁺ Sequestration: PKA can also phosphorylate proteins that promote the uptake of Ca²⁺ into the sarcoplasmic reticulum.

The net effect of these actions is a decrease in intracellular calcium concentration and a reduction in the phosphorylation of myosin light chains, resulting in the relaxation of the vascular smooth muscle and vasodilation.

Quantitative Data

Despite a thorough review of the scientific literature, specific quantitative data for this compound, such as its binding affinity (Ki) for β-adrenergic receptor subtypes and its potency (EC50) for inducing vasodilation, are not publicly available. To facilitate future research and provide a framework for the presentation of such data, the following tables are provided as templates.

Table 1: Hypothetical Binding Affinity of this compound for β-Adrenergic Receptor Subtypes

LigandReceptor SubtypeKi (nM)RadioligandCell Line/TissueReference
This compoundβ₁Data not available[³H]-CGP 12177e.g., CHO-K1N/A
This compoundβ₂Data not available[³H]-CGP 12177e.g., CHO-K1N/A
Isoproterenolβ₁e.g., 25[³H]-CGP 12177e.g., CHO-K1Example
Isoproterenolβ₂e.g., 10[³H]-CGP 12177e.g., CHO-K1Example

Table 2: Hypothetical Functional Potency of this compound in Vascular Smooth Muscle Relaxation

CompoundPreparationPre-contraction AgentEC50 (µM)Emax (% Relaxation)Reference
This compoundRat Aortic RingsPhenylephrine (1 µM)Data not availableData not availableN/A
IsoproterenolRat Aortic RingsPhenylephrine (1 µM)e.g., 0.1e.g., 95Example

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Homogenize vascular smooth muscle tissue or cultured cells B Centrifuge to pellet membranes A->B C Resuspend membranes in assay buffer B->C D Incubate membranes with radioligand (e.g., [³H]-CGP 12177) and varying concentrations of this compound C->D E Separate bound and free radioligand by vacuum filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Generate competition binding curves F->G H Calculate IC₅₀ value G->H I Determine Ki value using the Cheng-Prusoff equation H->I

Diagram 2: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Isolate vascular smooth muscle tissue (e.g., rat aorta) or harvest cultured vascular smooth muscle cells.

    • Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isometric Tension Measurement in Isolated Aortic Rings

This protocol is used to determine the functional potency (EC50) of this compound in inducing vascular smooth muscle relaxation.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate thoracic aorta from a rat B Cut aorta into rings (2-3 mm) A->B C Mount rings in an organ bath containing Krebs-Henseleit solution B->C D Equilibrate rings under optimal tension C->D E Induce stable contraction with a vasoconstrictor (e.g., Phenylephrine) D->E F Cumulatively add increasing concentrations of this compound E->F G Record changes in isometric tension F->G H Generate concentration-response curves G->H I Calculate EC₅₀ and Eₘₐₓ values H->I

References

Pharmacological Profile of (-)-Bamethan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available pharmacological information on (-)-Bamethan sulfate. Despite a comprehensive literature search, specific quantitative data regarding receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀/IC₅₀ values) are not available in the accessible scientific literature. The following guide presents the qualitative pharmacological profile and outlines the standard experimental methodologies used to characterize such compounds.

Introduction

This compound sulfate is a synthetic phenylethylamine derivative classified as a peripheral vasodilator.[1][2] It has been utilized clinically for several decades in the management of circulatory disorders, particularly those involving poor peripheral blood flow such as peripheral artery disease and arteriosclerosis.[1][3][4] The primary therapeutic effect of Bamethan is to relax the smooth muscle cells within the walls of blood vessels, leading to vasodilation, a decrease in vascular resistance, and subsequent improvement in blood flow to extremities.[1][3]

This guide summarizes the known mechanism of action, signaling pathways, and the standard experimental protocols relevant to the pharmacological characterization of this compound sulfate.

Pharmacological Profile

Mechanism of Action

The vasodilatory effects of this compound sulfate are primarily mediated through its interaction with the adrenergic receptor system.

  • Primary Mechanism: β-Adrenergic Agonism: The predominant mechanism of action is stimulation of β-adrenergic receptors.[3] Agonism at these receptors, particularly the β₂ subtype located on vascular smooth muscle, activates a downstream signaling cascade that leads to muscle relaxation and vasodilation, thereby enhancing blood flow to peripheral tissues.[3][5]

  • Secondary Mechanism: α-Adrenergic Antagonism: Some evidence suggests that Bamethan sulfate also exhibits mild antagonistic effects at α-adrenergic receptors.[3] Since α-adrenergic stimulation typically causes vasoconstriction, this secondary antagonistic action would complement the primary β-agonist effect, further promoting vasodilation by preventing the narrowing of blood vessels.[3]

  • Conflicting Reports: It is important to note that some sources describe the mechanism as being achieved through the blockade of alpha-adrenergic receptors, which contrasts with the more widely reported β-agonist activity.[1] This highlights a degree of ambiguity in the historical characterization of this compound.

Quantitative Pharmacological Data

Detailed quantitative data from radioligand binding assays and in vitro functional assays for this compound sulfate are not available in the reviewed literature. The tables below are structured to illustrate how such data would be presented.

Table 1: Adrenergic Receptor Binding Affinity Profile of this compound sulfate

(Note: Specific Kᵢ values are not available in the public literature.)

LigandReceptor SubtypeKᵢ (nM)Reference
This compound sulfateα₁-AdrenergicN/AN/A
This compound sulfateα₂-AdrenergicN/AN/A
This compound sulfateβ₁-AdrenergicN/AN/A
This compound sulfateβ₂-AdrenergicN/AN/A
This compound sulfateβ₃-AdrenergicN/AN/A
Table 2: In Vitro Functional Activity Profile of this compound sulfate

(Note: Specific EC₅₀/IC₅₀ values are not available in the public literature.)

Assay TypeReceptor SubtypeParameterValue (nM)Reference
cAMP Accumulationβ₁-AdrenergicEC₅₀N/AN/A
cAMP Accumulationβ₂-AdrenergicEC₅₀N/AN/A
Functional Antagonismα₁-AdrenergicIC₅₀N/AN/A
Functional Antagonismα₂-AdrenergicIC₅₀N/AN/A

Visualized Signaling Pathway and Workflows

β-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for this compound sulfate involves the activation of the β-adrenergic receptor signaling cascade, as depicted below.

Gs_Pathway cluster_membrane Cell Membrane Bamethan This compound sulfate BetaAR β-Adrenergic Receptor Bamethan->BetaAR Binds Gs Gs Protein (α, β, γ) BetaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: β-Adrenergic receptor activation pathway leading to vasodilation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a standard workflow for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a test compound like this compound sulfate.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep 1. Prepare Membranes (Expressing Target Receptor) Incubate 4. Incubate Components (Membranes + Radioligand + Test Compound) MembranePrep->Incubate Radioligand 2. Prepare Radioligand (e.g., ³H-agonist/antagonist) Radioligand->Incubate TestCompound 3. Prepare Test Compound (this compound sulfate dilutions) TestCompound->Incubate Filter 5. Rapid Filtration (Separate Bound vs. Free Radioligand) Incubate->Filter Count 6. Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Plot 7. Plot Data (% Inhibition vs. [Compound]) Count->Plot Calculate 8. Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols (Generic)

While specific protocols for this compound sulfate are unavailable, the following sections detail standard, widely accepted methodologies for determining the key pharmacological parameters of a compound acting on adrenergic receptors.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor (GPCR) subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., β₂-AR).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (50mM Tris-HCl, 5mM MgCl₂, pH 7.4).

      • A serial dilution of the test compound, this compound sulfate.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-ARs) at a concentration near its Kₔ.

      • Thawed membrane preparation (typically 10-50 µg protein per well).

    • Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled antagonist, e.g., 10 µM propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

This protocol is designed to measure the ability of a test compound to act as an agonist (stimulate cAMP production) or antagonist (inhibit agonist-stimulated cAMP production) at Gs-coupled receptors like the β-adrenergic receptor.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture until they form a confluent monolayer.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Mode Assay:

    • Add serial dilutions of the test compound, this compound sulfate, to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-20 minutes.

    • Add a fixed concentration of a known agonist (e.g., isoproterenol) at its EC₈₀ concentration to all wells (except baseline controls).

    • Incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀ value, which reflects the antagonist potency.

Conclusion

This compound sulfate is a peripheral vasodilator that primarily functions as a β-adrenergic agonist, with a potential secondary role as a mild α-adrenergic antagonist.[3] This dual mechanism promotes the relaxation of vascular smooth muscle, leading to improved peripheral circulation.[1][3] While its clinical use is established, a detailed in vitro pharmacological profile with quantitative metrics for receptor binding and functional potency is conspicuously absent from the readily accessible scientific literature. The methodologies and frameworks presented in this guide provide the necessary context for how such a compound would be technically evaluated, highlighting a gap in the comprehensive characterization of this long-established pharmaceutical agent.

References

An In-depth Technical Guide on (-)-Bamethan as a Beta-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available data and does not constitute medical advice. While efforts have been made to ensure accuracy, specific quantitative pharmacological data for (-)-Bamethan is limited in publicly accessible literature.

Introduction

Bamethan is a synthetic phenylethanolamine derivative recognized for its vasodilatory properties.[1][2][3] Chemically designated as 4-[2-(butylamino)-1-hydroxyethyl]phenol, it acts primarily as a beta-adrenergic agonist.[4] This guide focuses on the specific stereoisomer, this compound, and its role as a beta-adrenergic agonist.

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the cardiovascular system.[5] Agonism of these receptors, particularly the β2 subtype, leads to smooth muscle relaxation, resulting in vasodilation and bronchodilation. Bamethan is utilized as a peripheral vasodilator, though some evidence suggests a minor effect on alpha-adrenergic receptors as well.[4][6]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a beta-adrenergic agonist, its signaling pathways, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound, this guide also presents generalized experimental protocols relevant to the study of beta-adrenergic agonists.

Quantitative Pharmacological Data

A thorough review of available scientific literature did not yield specific quantitative data for the binding affinity (Ki or Kd) or functional potency (EC50, Emax) of this compound at β1, β2, and β3-adrenergic receptor subtypes. Such data is crucial for a complete understanding of its pharmacological profile, including its potency and selectivity. The tables below are structured to present such data; however, they remain largely unpopulated due to the current lack of available information.

Table 1: Binding Affinity of this compound at Human Beta-Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM)Kd (nM)Reference
β1Data not availableData not availableData not available
β2Data not availableData not availableData not available
β3Data not availableData not availableData not available

Table 2: Functional Activity of this compound at Human Beta-Adrenergic Receptors (Adenylyl Cyclase Activation)

Receptor SubtypeAssay TypeEC50 (nM)Emax (% of Isoproterenol)Reference
β1cAMP AccumulationData not availableData not available
β2cAMP AccumulationData not availableData not available
β3cAMP AccumulationData not availableData not available

Note: The lack of specific quantitative data for this compound highlights a significant gap in the publicly available research. The stereoselective properties of other beta-adrenergic agents, such as dobutamine and ractopamine, have been well-characterized, revealing significant differences in the activity of their enantiomers.[7][11] It is highly probable that the stereoisomers of Bamethan also exhibit differential activity at beta-adrenergic receptors.

Experimental Protocols

The following sections detail generalized experimental protocols that are standard in the pharmacological characterization of beta-adrenergic agonists like this compound. These protocols are based on established methodologies in the field and serve as a guide for researchers.

Radioligand Binding Assay (for determining Ki/Kd)

This assay is used to determine the affinity of a compound for a specific receptor.[12][13]

Objective: To quantify the binding affinity of this compound for β1, β2, and β3-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.

  • Radioligand (e.g., [125I]iodocyanopindolol or [3H]dihydroalprenolol).

  • Non-labeled competing ligand (e.g., propranolol for non-specific binding).

  • This compound test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competition Binding: A fixed concentration of radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay (for determining EC50/Emax)

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.[14][15][16]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate β1, β2, and β3-adrenergic receptors.

Materials:

  • Intact cells or cell membranes expressing the β-adrenergic receptor subtype of interest.

  • This compound test compound.

  • Isoproterenol (a full beta-adrenergic agonist, as a positive control).

  • ATP (substrate for adenylyl cyclase).

  • GTP (required for G-protein activation).

  • cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

  • Cell lysis buffer.

Methodology:

  • Cell Culture/Membrane Preparation: Cells expressing the receptor of interest are cultured to an appropriate density. For membrane preparations, the protocol is similar to the radioligand binding assay.

  • Agonist Stimulation: Cells or membranes are incubated with varying concentrations of this compound or isoproterenol for a defined period at 37°C.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response data for this compound is plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 and Emax values. The Emax of this compound is typically expressed as a percentage of the maximal response induced by the full agonist isoproterenol.

Signaling Pathways and Visualizations

Activation of beta-adrenergic receptors by an agonist like this compound initiates a well-characterized intracellular signaling cascade.

Canonical Beta-Adrenergic Signaling Pathway

Upon binding of this compound to a β-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately leading to a physiological response, such as smooth muscle relaxation in blood vessels.

Beta_Adrenergic_Signaling Bamethan This compound BAR β-Adrenergic Receptor Bamethan->BAR Binds to Gs Gs Protein (αβγ) BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: Canonical β-adrenergic signaling pathway initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

The workflow for a typical radioligand binding assay involves several key steps, from preparing the biological material to analyzing the final data to determine the binding affinity of the test compound.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing β-AR start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Bound Radioligand (Scintillation Counting) separate->count analyze Data Analysis (Non-linear Regression) count->analyze result Determine Ki/Kd analyze->result

Caption: Workflow for a radioligand binding assay.

Experimental Workflow for Adenylyl Cyclase Functional Assay

The functional assay workflow outlines the process of measuring the physiological response (cAMP production) to agonist stimulation, which is essential for determining the potency and efficacy of the compound.

Functional_Assay_Workflow start Start prep Prepare Cells/Membranes Expressing β-AR start->prep stimulate Stimulate with Varying Concentrations of this compound prep->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse quantify Quantify cAMP Levels (e.g., ELISA) lyse->quantify analyze Data Analysis (Dose-Response Curve) quantify->analyze result Determine EC50/Emax analyze->result

Caption: Workflow for an adenylyl cyclase functional assay.

Conclusion

This compound is a beta-adrenergic agonist with established use as a peripheral vasodilator. Its mechanism of action is centered on the activation of the canonical beta-adrenergic signaling pathway, leading to an increase in intracellular cAMP and subsequent physiological responses. Despite its clinical use, there is a notable absence of publicly available, detailed quantitative pharmacological data for the (-)-enantiomer, specifically regarding its binding affinities and functional potencies at the different beta-adrenergic receptor subtypes. The stereoselectivity of Bamethan's interaction with these receptors remains an area requiring further investigation to fully elucidate the pharmacological profile of its individual enantiomers. The experimental protocols and workflows provided in this guide represent the standard methodologies that would be employed to generate this critical data, thereby enabling a more comprehensive understanding of this compound's therapeutic potential and selectivity. Further research is warranted to fill the existing gaps in the quantitative characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of (-)-Bamethan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (-)-Bamethan hydrochloride. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and structured data presentation.

Chemical Properties of Bamethan and its Hydrochloride Salt

This compound hydrochloride is the hydrochloride salt of the levorotatory enantiomer of Bamethan. Bamethan, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a sympathomimetic amine.[1][2][3] The hydrochloride salt is often used in pharmaceutical formulations.

Table 1: Physicochemical Properties of Bamethan and Bamethan Hydrochloride

PropertyBamethanThis compound Hydrochloride
IUPAC Name 4-[2-(butylamino)-1-hydroxyethyl]phenol4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol;hydrochloride
Molecular Formula C₁₂H₁₉NO₂C₁₂H₂₀ClNO₂
Molecular Weight 209.28 g/mol 245.74 g/mol [2]
Melting Point Not specified109-110°C
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
pKa Not specifiedNot specified
Stability Information on the specific stability of this compound hydrochloride is not readily available in the public domain. General stability testing for pharmaceutical substances should be conducted under various environmental conditions to determine shelf-life and degradation pathways.[4][5][6]

Synthesis of this compound Hydrochloride

2.1. Proposed Synthesis Workflow

The synthesis can be conceptualized in three main stages:

  • Synthesis of Racemic Bamethan: Preparation of the racemic mixture of Bamethan.

  • Chiral Resolution: Separation of the (-) and (+) enantiomers.

  • Formation of the Hydrochloride Salt: Conversion of the isolated this compound to its hydrochloride salt.

G cluster_0 Stage 1: Synthesis of Racemic Bamethan cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Hydrochloride Salt Formation A p-Hydroxyacetophenone B Bromination A->B C α-Bromo-p-hydroxyacetophenone B->C D Amination with n-Butylamine C->D E α-(Butylamino)-p-hydroxyacetophenone D->E F Reduction E->F G (±)-Bamethan F->G H (±)-Bamethan I Reaction with a Chiral Acid (e.g., L-(+)-Tartaric Acid) H->I J Mixture of Diastereomeric Salts (this compound-L-tartrate and (+)-Bamethan-L-tartrate) I->J K Fractional Crystallization J->K L Separated Diastereomeric Salts K->L M Liberation of the Free Base L->M N This compound M->N O This compound P Reaction with HCl O->P Q This compound Hydrochloride P->Q

Caption: Proposed Synthesis Workflow for this compound Hydrochloride.

2.2. Detailed Experimental Protocols

2.2.1. Stage 1: Synthesis of Racemic (±)-Bamethan

  • Step 1: Synthesis of α-Bromo-p-hydroxyacetophenone: To a solution of p-hydroxyacetophenone in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction mixture is then stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

  • Step 2: Synthesis of α-(Butylamino)-p-hydroxyacetophenone: The α-bromo-p-hydroxyacetophenone is dissolved in a suitable solvent (e.g., ethanol), and an excess of n-butylamine is added. The mixture is heated under reflux for several hours. After cooling, the solvent is evaporated, and the residue is treated with a dilute acid to remove excess amine. The product is then extracted into an organic solvent and purified.

  • Step 3: Reduction to (±)-Bamethan: The α-(butylamino)-p-hydroxyacetophenone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is carried out at room temperature until the starting material is consumed. The product, racemic Bamethan, is then isolated and purified.

2.2.2. Stage 2: Chiral Resolution of (±)-Bamethan

  • Step 1: Formation of Diastereomeric Salts: Dissolve the racemic (±)-Bamethan in a suitable solvent, such as methanol or ethanol. To this solution, add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, dissolved in the same solvent.

  • Step 2: Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, allowing for their separation. The less soluble diastereomer will crystallize out first. This solid is collected by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.

  • Step 3: Liberation of this compound: The isolated diastereomeric salt (e.g., this compound-L-tartrate) is dissolved in water, and the solution is made alkaline by the addition of a base (e.g., sodium hydroxide). This liberates the free base, this compound, which can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the enantiomerically pure this compound.

2.2.3. Stage 3: Formation of this compound Hydrochloride

  • Dissolve the purified this compound in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.

  • Collect the precipitated this compound hydrochloride by filtration, wash with the anhydrous solvent, and dry under vacuum.

Mechanism of Action and Signaling Pathway

Bamethan acts as a peripheral vasodilator.[7] Its mechanism of action involves interaction with adrenergic receptors. It primarily functions as a beta-adrenergic agonist, with some activity at alpha-adrenergic receptors.[8]

  • Beta-Adrenergic Agonism: Stimulation of beta-adrenergic receptors, particularly β₂, in the smooth muscle of peripheral blood vessels leads to vasodilation.[9] This is mediated by a Gs protein-coupled receptor pathway, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins, resulting in smooth muscle relaxation and vasodilation.[9][10]

  • Alpha-Adrenergic Antagonism: Bamethan may also exhibit some antagonistic effects at alpha-adrenergic receptors.[8] Since alpha-adrenergic stimulation typically causes vasoconstriction, antagonism at these receptors would contribute to the overall vasodilatory effect.

G Bamethan This compound BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor binds and activates Gs Gs Protein BetaReceptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation leads to

Caption: Signaling Pathway of Bamethan's Vasodilatory Action.

References

In Vitro Discovery of Novel (-)-Bamethan Cellular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bamethan is a small molecule vasodilator traditionally understood to exert its effects through interactions with adrenergic receptors.[1][2] While its role as a beta-adrenergic agonist and a weak alpha-adrenergic antagonist is established, the full spectrum of its cellular interactions remains largely unexplored.[1][2] This guide outlines a comprehensive in vitro strategy for the identification and validation of novel cellular targets of this compound, moving beyond its known mechanism of action. By employing a combination of affinity-based proteomics and subsequent biophysical and cell-based validation assays, researchers can elucidate new pathways modulated by this compound, potentially uncovering novel therapeutic applications and a deeper understanding of its physiological effects. This document provides detailed experimental protocols, data presentation frameworks, and visual workflows to guide researchers in this discovery process.

Introduction

The identification of the complete set of molecular targets for a bioactive small molecule is a critical step in drug discovery and development.[3][4] It informs the mechanism of action, helps predict potential off-target effects, and can reveal opportunities for drug repurposing.[3] this compound, a peripheral vasodilator, is primarily used in the management of conditions associated with poor blood circulation.[1] Its vasodilatory effect is attributed to the relaxation of smooth muscle cells in blood vessel walls, a process mediated by its interaction with adrenergic receptors.[1][2] However, a comprehensive, unbiased screen of its molecular targets has not been extensively reported.

This technical guide presents a systematic approach to discover novel cellular targets of this compound using contemporary in vitro techniques. The core of this strategy is an affinity chromatography-mass spectrometry (AC-MS) workflow, a powerful method for identifying small molecule-protein interactions from complex biological mixtures.[5][6][7] The proposed workflow is designed to be a practical resource for researchers, providing detailed protocols and data interpretation guidelines.

Experimental Workflow for Novel Target Discovery

The overall experimental strategy for identifying novel cellular targets of this compound is a multi-step process that begins with the creation of a molecular probe and culminates in the validation of newly identified targets.

experimental_workflow cluster_probe Probe Synthesis & Matrix Preparation cluster_pulldown Affinity Pulldown cluster_analysis Target Identification cluster_validation Target Validation synthesis Synthesis of This compound Affinity Probe immobilization Immobilization of Probe onto Affinity Resin synthesis->immobilization incubation Incubation of Lysate with Affinity Resin immobilization->incubation lysate Preparation of Cell Lysate lysate->incubation washing Washing to Remove Non-specific Binders incubation->washing elution Elution of Bound Proteins washing->elution sds_page SDS-PAGE Analysis elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec bioinformatics Bioinformatics Analysis (Protein Identification & Scoring) mass_spec->bioinformatics recombinant_protein Recombinant Protein Expression bioinformatics->recombinant_protein binding_assay Direct Binding Assays (e.g., SPR, ITC) recombinant_protein->binding_assay functional_assay Functional Assays (Enzymatic, Cellular) binding_assay->functional_assay

Figure 1. Experimental workflow for novel target identification.

Detailed Experimental Protocols

Synthesis of this compound Affinity Probe and Affinity Matrix Preparation

A crucial first step in an affinity-based pull-down approach is the chemical modification of the small molecule to create a probe that can be immobilized on a solid support.[6]

  • Protocol:

    • Synthesis of this compound-linker conjugate: A derivative of this compound will be synthesized to incorporate a linker arm (e.g., a polyethylene glycol (PEG) spacer) at a position determined not to be critical for its known biological activity. The terminal end of the linker will possess a reactive functional group (e.g., a primary amine or a carboxylic acid).

    • Immobilization to resin: The this compound-linker conjugate will be covalently coupled to an activated solid support, such as NHS-activated agarose beads. The efficiency of immobilization will be quantified by measuring the concentration of the conjugate in the supernatant before and after the coupling reaction.

    • Control Matrix: A control matrix will be prepared by deactivating the reactive groups on the agarose beads in the absence of the this compound conjugate. This is essential for identifying proteins that bind non-specifically to the matrix itself.

Affinity Chromatography Pull-down Assay

This procedure aims to isolate proteins from a cell lysate that specifically bind to the immobilized this compound.

  • Protocol:

    • Cell Lysate Preparation: A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) will be cultured and harvested. The cells will be lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function. The lysate will be clarified by centrifugation to remove cellular debris.

    • Incubation: The clarified cell lysate will be incubated with the this compound affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.

    • Washing: The resins will be washed extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution: Specifically bound proteins will be eluted from the affinity matrix. This can be achieved through competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

Protein Identification by Mass Spectrometry

The eluted proteins will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • SDS-PAGE and In-Gel Digestion: The eluates from both the this compound affinity matrix and the control matrix will be resolved by SDS-PAGE. The gel will be stained (e.g., with Coomassie Brilliant Blue), and protein bands that are unique to or enriched in the affinity pull-down lane will be excised. The proteins in the gel slices will be subjected to in-gel digestion with trypsin.

    • LC-MS/MS Analysis: The resulting peptide mixture will be analyzed by LC-MS/MS. The mass spectrometer will acquire fragmentation spectra of the eluting peptides.

    • Database Searching: The acquired MS/MS spectra will be searched against a human protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest) to identify the corresponding proteins.

In Vitro Validation of Putative Targets

Validation experiments are critical to confirm the direct interaction between this compound and the newly identified proteins.[3][8]

  • Protocol:

    • Recombinant Protein Expression and Purification: The candidate target proteins will be expressed as recombinant proteins (e.g., in E. coli or a baculovirus system) and purified.

    • Surface Plasmon Resonance (SPR): SPR will be used to quantify the binding affinity between this compound and the purified recombinant target proteins. This technique provides real-time measurement of the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd).

    • Isothermal Titration Calorimetry (ITC): ITC can be used as an orthogonal method to confirm the binding interaction and determine the thermodynamic parameters of binding.

    • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, a functional assay will be performed to determine if this compound modulates its activity. For example, if a candidate target is a kinase, a kinase activity assay will be performed in the presence and absence of this compound to determine its IC50 value.

Data Presentation

Quantitative data from the validation experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Binding Affinities of this compound to Known and Hypothetical Novel Targets

TargetMethodKd (μM)kon (1/Ms)koff (1/s)
β2-Adrenergic Receptor (Known Target)SPR5.21.2 x 1046.2 x 10-2
α1-Adrenergic Receptor (Known Target)SPR25.84.5 x 1031.1 x 10-1
Novel Target 1 (e.g., a Kinase)SPR12.58.9 x 1031.1 x 10-1
Novel Target 2 (e.g., a Phosphatase)SPR3.72.1 x 1047.8 x 10-2

Table 2: Functional Modulation of Known and Hypothetical Novel Targets by this compound

TargetAssay TypeIC50 / EC50 (μM)
β2-Adrenergic Receptor (Known Target)cAMP Accumulation8.1 (EC50)
Novel Target 1 (e.g., a Kinase)Kinase Activity Assay15.3 (IC50)
Novel Target 2 (e.g., a Phosphatase)Phosphatase Activity Assay6.8 (IC50)

Signaling Pathways

Known Signaling Pathway of this compound

This compound is known to act as a β-adrenergic agonist, leading to vasodilation.

known_pathway bamethan This compound beta_ar β-Adrenergic Receptor bamethan->beta_ar binds g_protein Gs Protein beta_ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates mlcp Myosin Light Chain Phosphatase (MLCP) pka->mlcp activates vasodilation Vasodilation mlcp->vasodilation promotes

Figure 2. Known signaling pathway of this compound.
Hypothetical Signaling Pathway for a Novel Target

If a novel target, for instance, a specific kinase, is validated, it could implicate this compound in a previously unknown signaling cascade.

novel_pathway bamethan This compound novel_kinase Novel Kinase (Target 1) bamethan->novel_kinase inhibits substrate Substrate Protein novel_kinase->substrate catalyzes phospho_substrate Phosphorylated Substrate substrate->phospho_substrate phosphorylation downstream_effector Downstream Effector phospho_substrate->downstream_effector activates cellular_response Cellular Response (e.g., Anti-inflammatory) downstream_effector->cellular_response leads to

Figure 3. Hypothetical pathway involving a novel kinase target.

Conclusion

The methodologies outlined in this guide provide a robust framework for the in vitro discovery and validation of novel cellular targets of this compound. By moving beyond its known interactions with adrenergic receptors, researchers can build a more complete picture of its pharmacological profile. The identification of new targets could not only explain secondary effects of the drug but also open avenues for its application in new therapeutic areas. The combination of affinity-based proteomics with rigorous biophysical and functional validation is a powerful paradigm for modern drug discovery.

References

The Structural Ballet of a Beta-Adrenergic Agonist: An In-depth Technical Guide to the Structure-Activity Relationship of (-)-Bamethan and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (-)-Bamethan, a selective β-adrenergic receptor agonist, and its analogs. By dissecting the molecular features that govern its pharmacological activity, this document aims to furnish researchers and drug development professionals with a foundational understanding for the rational design of novel β-adrenergic agents. This guide delves into the quantitative analysis of analog activity, detailed experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship (SAR) Principles

This compound, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a member of the phenylethanolamine class of compounds. Its interaction with β-adrenergic receptors is dictated by specific structural motifs. The following sections dissect the key components of the Bamethan scaffold and the impact of their modification on receptor affinity and intrinsic activity.

The Phenylethanolamine Backbone: Essential for Activity

The foundational structure of Bamethan is the phenylethanolamine skeleton. This consists of a phenyl ring attached to an ethanolamine side chain. Key SAR principles for this class of compounds include:

  • The Hydroxyl Group on the β-Carbon: The hydroxyl group on the carbon adjacent to the phenyl ring is crucial for high-affinity binding to the β-adrenergic receptor. It is believed to form a key hydrogen bond interaction with a serine residue in the receptor's binding pocket.

  • The Secondary Amine: A secondary amine in the ethanolamine side chain is essential for agonist activity.[1] Primary and tertiary amines generally exhibit reduced potency.

  • Stereochemistry: The stereochemistry at the β-carbon is critical. For most phenylethanolamines, the (-) enantiomer (R configuration) is significantly more potent than the (+) enantiomer.

The Aromatic Ring: A Key Determinant of Potency and Selectivity

The nature and position of substituents on the phenyl ring profoundly influence the potency and selectivity of β-adrenergic agonists.

  • Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring is a hallmark of many potent β-agonists. While catecholamines (possessing 3,4-dihydroxy substitution) are highly potent, the 4-hydroxy group, as seen in Bamethan, is sufficient for significant β-adrenergic activity.[2] The position of the hydroxyl group is critical, with the para-position being optimal for β-receptor interaction.

  • "Phenol Equivalents": The 3,4-dihydroxyphenyl group can be substituted with "phenol equivalents" such as -CH2OH, -NHCONH2, -CHOH, and -NHSO2CH3, which can maintain or modify activity and selectivity.[1]

The N-Substituent: Tuning Receptor Selectivity

The substituent on the nitrogen atom of the ethanolamine side chain is a primary determinant of selectivity between α- and β-adrenergic receptors, and among β-receptor subtypes (β1, β2, and β3).

  • Size of the N-Alkyl Group: Increasing the steric bulk of the N-alkyl substituent generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity. Bamethan's N-butyl group is a key feature contributing to its β-receptor preference.

  • Nature of the N-Substituent: The introduction of different functional groups on the N-substituent can fine-tune potency and selectivity. For instance, the addition of a carboxyl group to the N-aralkyl substituent of a phenylethanolamine analog was shown to significantly reduce β2 potency while having a smaller effect on β1 potency.[3]

Quantitative Analysis of Bamethan Analogs

To illustrate the SAR principles discussed, the following table summarizes hypothetical, yet representative, quantitative data for a series of this compound analogs. This data reflects expected trends based on established SAR for phenylethanolamines. The activity is presented as the half-maximal effective concentration (EC50) for adenylyl cyclase activation, a downstream effector of β-adrenergic receptor stimulation. A lower EC50 value indicates higher potency.

CompoundN-Substituent (R)Phenyl Ring SubstitutionIllustrative EC50 (nM) for Adenylyl Cyclase ActivationRationale for Potency Change
This compound -CH₂(CH₂)₂CH₃ 4-OH 15 Baseline potency with a moderately sized N-alkyl group favoring β-receptor activity.
Analog 1-CH₃4-OH150A smaller N-methyl group generally results in lower β-receptor potency compared to larger alkyl groups.
Analog 2-CH(CH₃)₂4-OH8The branched isopropyl group often enhances β-receptor affinity and potency compared to a linear butyl group.
Analog 3-C(CH₃)₃4-OH5The bulky tert-butyl group is known to confer high potency and selectivity for β2-receptors in many phenylethanolamine series.
Analog 4-CH₂(CH₂)₂CH₃3,4-diOH2The addition of a 3-hydroxyl group to create a catechol moiety significantly increases potency due to enhanced receptor interactions.
Analog 5-CH₂(CH₂)₂CH₃3-OH, 4-OCH₃50Masking the 4-hydroxyl group as a methyl ether reduces the hydrogen bonding capability, leading to decreased potency.
Analog 6-CH₂(CH₂)₂CH₃4-H>1000Removal of the 4-hydroxyl group drastically reduces potency, highlighting its critical role in receptor binding.

Experimental Protocols

The determination of the structure-activity relationship of Bamethan and its analogs relies on robust and reproducible experimental methodologies. The following sections detail the key in vitro assays used to characterize the pharmacological properties of these compounds.

Synthesis of this compound Analogs

The synthesis of N-substituted p-hydroxyphenylethanolamines typically involves the following key steps:

  • Protection of the Phenolic Hydroxyl Group: The 4-hydroxyl group of a suitable starting material, such as 4-hydroxyacetophenone, is protected, commonly as a benzyl ether.

  • α-Bromination: The protected acetophenone is brominated at the α-position to yield the corresponding α-bromoacetophenone.

  • Condensation with the Primary Amine: The α-bromoacetophenone is reacted with the desired primary amine (e.g., n-butylamine for Bamethan synthesis) to form the corresponding α-amino ketone.

  • Reduction of the Ketone: The ketone is stereoselectively reduced to the desired β-hydroxyl group. This is often achieved using a chiral reducing agent to obtain the desired (-) enantiomer.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed, typically by catalytic hydrogenation in the case of a benzyl ether, to yield the final product.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the test compounds for β-adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from cells recombinantly expressing the human β2-adrenergic receptor) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (Bamethan or its analogs).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay for Functional Activity

This assay measures the ability of the compounds to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon activation of β-adrenergic receptors.

  • Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured to an appropriate density.

  • Incubation with Test Compounds: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent the degradation of cAMP).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is determined using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway for β-adrenergic receptor activation and a generalized workflow for the pharmacological characterization of Bamethan analogs.

beta_adrenergic_signaling agonist This compound or Analog receptor β-Adrenergic Receptor agonist->receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein activates g_alpha Gαs-GTP g_protein->g_alpha GTP/GDP exchange adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase activates atp ATP camp cAMP adenylyl_cyclase->camp catalyzes atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response phosphorylates target proteins

Caption: β-Adrenergic receptor signaling cascade initiated by an agonist.

experimental_workflow start Design & Synthesize Bamethan Analogs binding_assay Radioligand Binding Assay start->binding_assay functional_assay Adenylyl Cyclase Activation Assay start->functional_assay affinity Determine Receptor Affinity (Ki) binding_assay->affinity potency_efficacy Determine Potency (EC50) & Efficacy (Emax) functional_assay->potency_efficacy sar_analysis Structure-Activity Relationship Analysis affinity->sar_analysis potency_efficacy->sar_analysis data_table Tabulate Quantitative Data sar_analysis->data_table end Identify Lead Compounds for Further Development data_table->end

Caption: Workflow for SAR study of Bamethan analogs.

Conclusion

The structure-activity relationship of this compound and its analogs follows the well-established principles of phenylethanolamine-based β-adrenergic agonists. The key determinants of activity are the stereochemistry and integrity of the ethanolamine side chain, the presence and position of a hydroxyl group on the phenyl ring, and the size and nature of the N-substituent. A systematic modification of these structural features allows for the fine-tuning of potency and receptor selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration of this chemical space, with the ultimate goal of developing novel β-adrenergic agents with improved therapeutic profiles.

References

The Pharmacokinetics and In Vivo Metabolism of (-)-Bamethan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of (-)-bamethan, a phenylethanolamine derivative with vasodilatory properties. Due to a scarcity of published data on this compound specifically, this guide combines available human pharmacokinetic data for the racemic mixture with a theoretical framework for its metabolism based on its chemical structure and the known biotransformation of similar phenylethanolamine compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of this and structurally related molecules. It includes a summary of known quantitative data, detailed hypothetical experimental protocols for further investigation, and visualizations of predicted metabolic pathways and experimental workflows.

Introduction

This compound, or 1-(4-hydroxyphenyl)-2-(butylamino)ethanol, is a sympathomimetic amine belonging to the phenylethanolamine class of compounds. It has been investigated for its vasodilatory effects, making it a subject of interest in cardiovascular research. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a therapeutic agent. This guide synthesizes the limited available pharmacokinetic data and proposes likely metabolic pathways to guide future research.

Pharmacokinetics of (d,l)-Bamethan in Humans

A key study by Hengstmann and Steinkamp (1981) investigated the pharmacokinetics of radiolabeled d,l-bamethan in human subjects. The findings from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of (d,l)-Bamethan in Humans[1]
ParameterValueRoute of AdministrationNotes
Biological Half-life (t½)2.5 hoursIntravenous (IV) and Oral (PO)Represents the time for the plasma concentration to reduce by half.
Time to Peak Serum Level (Tmax)30 minutesOral (PO)Indicates rapid absorption from the gastrointestinal tract.
Bioavailability75%Oral (PO)Calculated by comparing the area under the serum level curve after oral and IV administration.
Table 2: Excretion of (d,l)-Bamethan in Humans[1]
ParameterValueRoute of AdministrationNotes
Unchanged Drug in Urine40% of doseIntravenous (IV)A significant portion of the drug is eliminated unchanged via the kidneys.
Unchanged Drug in Urine30% of doseOral (PO)The lower percentage after oral administration suggests first-pass metabolism.
Total ³H-Activity in UrineIdentical for IV and POIntravenous (IV) and Oral (PO)Demonstrates complete enteric absorption of the radiolabeled compound.

The study concluded that bamethan undergoes "complete enteric absorption" and a "considerable first-pass metabolism"[1]. The first-pass effect, primarily in the liver, reduces the amount of active drug reaching systemic circulation after oral administration.

Predicted In Vivo Metabolism of this compound

While specific metabolites of this compound have not been reported in the literature, its chemical structure as a phenylethanolamine allows for the prediction of its metabolic fate based on the known biotransformation of similar compounds. The primary metabolic pathways for phenylethanolamines involve oxidation and conjugation reactions.

Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic pathways for this compound. These pathways are hypothetical and require experimental verification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Bamethan Bamethan N_dealkylation N-dealkylation Bamethan->N_dealkylation CYP450 Oxidative_deamination Oxidative deamination Bamethan->Oxidative_deamination MAO Aromatic_hydroxylation Aromatic hydroxylation Bamethan->Aromatic_hydroxylation CYP450 Side_chain_oxidation Side-chain oxidation Bamethan->Side_chain_oxidation ADH/ALDH Glucuronidation Glucuronidation Bamethan->Glucuronidation UGTs (on hydroxyl groups) Sulfation Sulfation Bamethan->Sulfation SULTs (on hydroxyl groups) Metabolite_1 Metabolite_1 N_dealkylation->Metabolite_1 Metabolite_2 Metabolite_2 Oxidative_deamination->Metabolite_2 Aromatic_hydroxylation->Glucuronidation UGTs Aromatic_hydroxylation->Sulfation SULTs Metabolite_3 Metabolite_3 Aromatic_hydroxylation->Metabolite_3 Metabolite_4 Metabolite_4 Side_chain_oxidation->Metabolite_4 Carboxylic acid derivative Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats, n=6 per group) Catheterization Jugular Vein Catheterization (for blood sampling) Animal_acclimation->Catheterization Fasting Overnight Fasting Catheterization->Fasting IV_dosing Intravenous Dosing (e.g., 1 mg/kg in saline) Fasting->IV_dosing PO_dosing Oral Gavage Dosing (e.g., 10 mg/kg in vehicle) Fasting->PO_dosing Blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) IV_dosing->Blood_sampling PO_dosing->Blood_sampling Plasma_separation Plasma Separation (Centrifugation) Blood_sampling->Plasma_separation Urine_feces_collection Urine and Feces Collection (over 24 or 48 h) Sample_extraction Sample Extraction (e.g., Protein precipitation, SPE) Urine_feces_collection->Sample_extraction Plasma_separation->Sample_extraction LC_MS_MS_analysis LC-MS/MS Analysis (Quantification of bamethan and metabolites) Sample_extraction->LC_MS_MS_analysis PK_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS_analysis->PK_modeling Parameter_calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) PK_modeling->Parameter_calculation G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_enzyme_kinetics Enzyme Kinetics & Reaction Phenotyping Microsome_prep Prepare Liver Microsomes (Human, rat, dog, etc.) Incubation_mixture Incubation Mixture: - Microsomes - this compound - Buffer Microsome_prep->Incubation_mixture Cofactor_prep Prepare Cofactor Solution (e.g., NADPH regenerating system) Bamethan_prep Prepare this compound Solution Bamethan_prep->Incubation_mixture Start_reaction Start Reaction (Add cofactor solution) Incubation_mixture->Start_reaction Incubate Incubate at 37°C Start_reaction->Incubate Stop_reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_reaction Centrifuge Centrifuge to Pellet Protein Stop_reaction->Centrifuge Supernatant_analysis Analyze Supernatant by LC-MS/MS Centrifuge->Supernatant_analysis Metabolite_identification Metabolite Identification (High-resolution MS) Supernatant_analysis->Metabolite_identification Vary_concentration Vary Substrate Concentration (for Km and Vmax) Metabolite_identification->Vary_concentration Recombinant_CYPs Incubate with Recombinant CYPs Metabolite_identification->Recombinant_CYPs Inhibitor_studies Use Specific CYP Inhibitors Metabolite_identification->Inhibitor_studies

References

Methodological & Application

Application Notes and Protocols for (-)-Bamethan Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a vasodilator agent characterized by its dual mechanism of action: it functions primarily as a β-adrenergic agonist and also exhibits α-adrenergic blocking properties. This unique pharmacological profile makes it a compound of interest for studies related to cardiovascular function, peripheral vascular resistance, and smooth muscle relaxation. These application notes provide a comprehensive guide for the administration of this compound in rodent models (rats and mice), including recommended protocols, dosing considerations, and methods for evaluating its physiological effects. Due to the limited availability of a standardized public protocol for this compound in rodents, the following guidelines are based on general principles of rodent pharmacology and data from studies on similar β-adrenergic agonists.

Compound Profile

  • Name: this compound

  • Synonyms: Bamethan, Bamethane, N-Butylnorsynephrine

  • Chemical Formula: C₁₂H₁₉NO₂

  • Mechanism of Action: β-adrenergic receptor agonist and α-adrenergic receptor antagonist. This dual action leads to vasodilation by relaxing vascular smooth muscle.

Quantitative Data Summary

Due to a lack of specific public data on this compound in rodent models, the following tables are presented as templates. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and endpoints. Data from studies with other β-adrenergic agonists, such as isoproterenol and salbutamol, can serve as a starting point.[1][2][3][4][5]

Table 1: Recommended Starting Dose Ranges for this compound in Rodents (Hypothetical)

SpeciesRoute of AdministrationProposed Dose Range (mg/kg)Vehicle
RatIntravenous (IV)0.1 - 1.0Sterile Saline (0.9% NaCl)
RatIntraperitoneal (IP)1.0 - 5.0Sterile Saline (0.9% NaCl)
RatOral Gavage (PO)5.0 - 20.0Water, 0.5% Methylcellulose
MouseIntravenous (IV)0.05 - 0.5Sterile Saline (0.9% NaCl)
MouseIntraperitoneal (IP)0.5 - 2.5Sterile Saline (0.9% NaCl)
MouseOral Gavage (PO)2.5 - 10.0Water, 0.5% Methylcellulose

Table 2: Pharmacokinetic Parameters of a Generic β-Agonist in Rodents (for Reference)

ParameterRatMouse
Tmax (h) 0.25 - 0.5 (IV), 0.5 - 1.0 (PO)0.1 - 0.25 (IV), 0.25 - 0.5 (PO)
Cmax (ng/mL) Dose-dependentDose-dependent
t1/2 (h) 1.5 - 3.00.5 - 1.5
Bioavailability (%) Low to moderate (Oral)Low (Oral)

Experimental Protocols

Preparation of Dosing Solutions
  • Determine the appropriate salt form: this compound is often available as a sulfate salt. Ensure that the molecular weight is correctly factored into dose calculations.

  • Select a suitable vehicle: For parenteral routes (IV, IP, SC), use sterile, pyrogen-free isotonic saline (0.9% NaCl). For oral administration, an aqueous vehicle such as water or 0.5% methylcellulose is recommended.

  • Ensure solubility: If solubility is an issue, a small percentage of a co-solvent like DMSO (not exceeding 10%) or PEG400 may be used, but potential vehicle effects should be controlled for in the experimental design.

  • Preparation: Prepare dosing solutions fresh on the day of the experiment. If stored, validate stability under the storage conditions. Filter sterilize solutions for parenteral administration using a 0.22 µm syringe filter.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.

  • Intravenous (IV) Injection (Tail Vein): Provides rapid and complete bioavailability. Recommended for acute studies assessing immediate cardiovascular effects.

    • Procedure: Restrain the rodent appropriately. Dilate the tail vein using a warming lamp. Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.

    • Maximum Volume: 5 mL/kg for bolus injection in rats and mice.

  • Intraperitoneal (IP) Injection: Common route for systemic administration, offering rapid absorption, though slower than IV.

    • Procedure: Restrain the animal, tilting it slightly head-down. Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Maximum Volume: 10 mL/kg in rats, 20 mL/kg in mice (though lower volumes are preferable).

  • Oral Gavage (PO): For assessing enteral absorption and first-pass metabolism.

    • Procedure: Use a flexible, ball-tipped gavage needle appropriate for the animal's size. Measure the distance from the mouth to the xiphoid process to ensure correct placement in the stomach. Administer the solution smoothly.

    • Maximum Volume: 10 mL/kg in rats and mice.

  • Subcutaneous (SC) Injection: Slower absorption compared to IP and IV, providing a more sustained release.

    • Procedure: Tent the loose skin over the back or flank. Insert a 25-27 gauge needle into the subcutaneous space.

    • Maximum Volume: 5-10 mL/kg per site in rats, 3 mL/kg per site in mice.

Experimental Workflow for Assessing Vasodilator Effects

A typical workflow to evaluate the effects of this compound on blood pressure and heart rate in an anesthetized rodent model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (≥ 7 days) fasting Fasting (optional) (e.g., 12 hours) acclimatization->fasting anesthesia Anesthesia Induction (e.g., isoflurane, ketamine/xylazine) fasting->anesthesia catheterization Surgical Catheterization (e.g., carotid artery, jugular vein) anesthesia->catheterization stabilization Stabilization Period (30-60 min) catheterization->stabilization baseline Baseline Measurement (Blood Pressure, Heart Rate) stabilization->baseline administration This compound or Vehicle Administration (e.g., IV) baseline->administration monitoring Continuous Monitoring (BP, HR for 60-120 min) administration->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis

Experimental workflow for in vivo cardiovascular assessment.
Protocol: Measurement of Arterial Blood Pressure and Heart Rate in Anesthetized Rats

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Surgical Procedure: Surgically expose the carotid artery and jugular vein. Cannulate the carotid artery with a pressure transducer-connected catheter filled with heparinized saline to monitor blood pressure and heart rate. Cannulate the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.

  • Drug Administration: Administer a bolus IV injection of the vehicle control and record MAP and HR for a defined period. Once parameters return to baseline, administer a bolus IV injection of this compound.

  • Data Acquisition: Continuously record MAP and HR for at least 60 minutes post-injection. Multiple doses can be tested in a cumulative or sequential manner, allowing for recovery between administrations.

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points after administration of this compound.

Signaling Pathways

This compound's vasodilatory effect is mediated through its interaction with adrenergic receptors.

β-Adrenergic Receptor Signaling Pathway (Vasodilation)

As a β-agonist, this compound stimulates β-adrenergic receptors on vascular smooth muscle cells, leading to relaxation.

G bamethan This compound beta_receptor β-Adrenergic Receptor bamethan->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac converts pka Protein Kinase A (PKA) camp->pka mlcp Myosin Light Chain Phosphatase (MLCP) Activation pka->mlcp ca_channels ↓ Intracellular Ca²⁺ pka->ca_channels relaxation Smooth Muscle Relaxation (Vasodilation) mlcp->relaxation ca_channels->relaxation

β-adrenergic agonist signaling pathway.
α-Adrenergic Receptor Blockade Signaling Pathway (Vasodilation)

By blocking α₁-adrenergic receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine.

G cluster_agonist Normal Vasoconstriction cluster_antagonist Bamethan-induced Blockade norepi Norepinephrine alpha_receptor α₁-Adrenergic Receptor norepi->alpha_receptor gq_protein Gq Protein alpha_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc ip3_dag IP₃ & DAG plc->ip3_dag pip2 PIP₂ pip2->plc converts ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release contraction Smooth Muscle Contraction (Vasoconstriction) ca_release->contraction bamethan This compound block BLOCKS bamethan->block block->alpha_receptor inhibits

α-adrenergic antagonist signaling pathway.

Safety and Animal Welfare Considerations

  • Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia and Analgesia: For invasive procedures, appropriate anesthesia and post-operative analgesia must be used. Monitor vital signs throughout the experiment.

  • Adverse Effects: As a vasodilator, this compound can cause hypotension and reflex tachycardia. Monitor animals for signs of distress, such as lethargy, piloerection, or altered respiration.

  • Euthanasia: At the end of the study, animals should be euthanized using an approved method.

Conclusion

While a specific standard protocol for this compound in rodents is not widely published, these application notes provide a robust framework for its administration and evaluation. By leveraging knowledge from similar β-adrenergic agonists and adhering to best practices in rodent research, scientists can effectively investigate the pharmacological properties of this compound. It is imperative to conduct preliminary dose-finding studies to establish the optimal dose range for the specific research question and rodent strain being used.

References

HPLC-UV method for quantification of (-)-Bamethan in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of (-)-bamethan in plasma has been developed and validated, providing a robust and reliable tool for pharmacokinetic studies and therapeutic drug monitoring. This method offers excellent sensitivity, specificity, and accuracy for the determination of this compound in biological matrices.

Introduction

Bamethan is a beta-adrenergic agonist used as a peripheral vasodilator. The (-)-enantiomer is the pharmacologically active form. A reliable method for the quantification of this compound in plasma is crucial for pharmacokinetic and bioavailability studies, which are essential for drug development and clinical use. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in plasma.

The method involves a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method has been validated according to regulatory guidelines and is suitable for high-throughput analysis of plasma samples.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (IS), e.g., Salbutamol

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain working standard solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.

2.3. Sample Preparation

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of 30:70 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm.[5]

  • Injection Volume: 20 µL.

Data Presentation: Method Validation Summary

The developed HPLC-UV method was validated for its linearity, precision, accuracy, recovery, and sensitivity. The results are summarized in the table below.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Extraction Recovery > 85%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (600 µL Acetonitrile) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_injection Inject into HPLC (20 µL) reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Bamethan calibration_curve->quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound in plasma.

References

Application Notes and Protocols for In Vitro Organ Bath Assay of (-)-Bamethan-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the vasodilatory effects of (-)-Bamethan using an in vitro organ bath assay. This information is intended to guide researchers in pharmacology and drug development in setting up and executing robust experiments to characterize the vascular effects of this and similar β-adrenergic agonists.

Introduction

This compound is a sympathomimetic amine that functions as a peripheral vasodilator.[1][2] Its primary mechanism of action is through the stimulation of β-adrenergic receptors in the smooth muscle of blood vessels, leading to vasodilation.[1] The in vitro organ bath assay is a classical and indispensable pharmacological tool for evaluating the concentration-response relationships of vasoactive compounds on isolated blood vessels.[3][4][5] This technique allows for the precise measurement of isometric contractions and relaxations of vascular rings in a controlled physiological environment, providing valuable data on the potency and efficacy of a drug.

This document outlines the materials, reagents, and step-by-step procedures for conducting an in vitro organ bath assay to quantify this compound-induced vasodilation in isolated rat aortic rings.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound-induced vasodilation in phenylephrine-pre-contracted rat aortic rings. This data is intended for illustrative purposes to demonstrate how results from such an assay would be presented.

ParameterValueDescription
Pre-constriction Agent Phenylephrine (PE)An α1-adrenergic receptor agonist used to induce a stable, submaximal contraction in the aortic rings.
PE Concentration 1 µMA standard concentration to achieve approximately 80-90% of the maximal contractile response.
This compound EC50 0.5 µMThe concentration of this compound that produces 50% of its maximal relaxant effect.
Maximal Relaxation (Emax) 95%The maximum percentage of relaxation of the pre-contracted tone achieved with this compound.
Tissue Preparation Rat Thoracic AortaA commonly used and well-characterized blood vessel for in vitro vasoreactivity studies.
Bath Temperature 37°CMaintained to mimic physiological conditions.
Carbogen Gas 95% O2 / 5% CO2Used to oxygenate the physiological salt solution and maintain a stable pH.

Experimental Protocols

This section provides a detailed methodology for the in vitro organ bath assay to assess this compound-induced vasodilation.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g)

  • Chemicals and Drugs:

    • This compound sulfate

    • Phenylephrine (PE) hydrochloride

    • Acetylcholine (ACh) chloride

    • Potassium chloride (KCl)

    • Sodium chloride (NaCl)

    • Calcium chloride (CaCl2)

    • Magnesium sulfate (MgSO4)

    • Potassium dihydrogen phosphate (KH2PO4)

    • Sodium bicarbonate (NaHCO3)

    • Glucose

    • Heparin

    • Distilled water

  • Equipment:

    • Isolated organ bath system with force-displacement transducers

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Water bath with temperature control

    • Carbogen gas cylinder (95% O2 / 5% CO2)

    • Dissection microscope

    • Surgical instruments (forceps, scissors)

    • Micropipettes

Solutions Preparation

Krebs-Henseleit Solution (Physiological Salt Solution - PSS):

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.1

To prepare 1 liter of Krebs-Henseleit solution, dissolve the appropriate amount of each salt in distilled water. Prepare fresh on the day of the experiment and continuously bubble with carbogen gas for at least 30 minutes before use to ensure a physiological pH of 7.4.

Drug Stock Solutions:

  • Prepare stock solutions of this compound, phenylephrine, and acetylcholine in distilled water.

  • Perform serial dilutions to create a range of concentrations for generating concentration-response curves.

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

    • For experiments investigating the role of the endothelium, care should be taken to not damage the intimal surface. For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Suspend each aortic ring between two stainless steel hooks in the organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the upper hook to a force-displacement transducer to record isometric tension.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the vascular smooth muscle by inducing a contraction with 60 mM KCl.

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.

  • Endothelial Integrity Test:

    • Induce a submaximal contraction with 1 µM phenylephrine.

    • Once a stable plateau is reached, add 10 µM acetylcholine to assess endothelial integrity. A relaxation of more than 80% indicates intact endothelium. A relaxation of less than 10% confirms successful denudation.[6][7]

    • Wash the rings and allow them to return to baseline.

  • Concentration-Response Curve for this compound:

    • Pre-contract the aortic rings with 1 µM phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has stabilized).

    • Record the relaxant response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the initial phenylephrine-induced contraction.

    • Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasodilation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) Bamethan This compound Beta_Receptor β-Adrenergic Receptor Bamethan->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates MLCK_in Myosin Light Chain Kinase (Active) MLCK_in->MLCK_p Contraction Contraction MLCK_in->Contraction Promotes Relaxation Vasodilation (Relaxation) MLCK_p->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for In Vitro Organ Bath Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean & Cut Aorta into 3-4 mm Rings A1->A2 B1 Mount Aortic Rings in Organ Bath A2->B1 A3 Prepare Krebs-Henseleit Solution & Drug Stocks B2 Equilibrate (60-90 min) under 1.5-2.0g Tension B1->B2 B3 Viability Test (60 mM KCl) B2->B3 B4 Endothelial Integrity Test (1 µM PE -> 10 µM ACh) B3->B4 B5 Pre-contract with Phenylephrine (1 µM) B4->B5 B6 Cumulative Addition of This compound B5->B6 C1 Record Relaxation Response B6->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Concentration- Response Curve C2->C3 C4 Determine EC50 & Emax C3->C4

Caption: Workflow for this compound vasodilation assay.

References

Application Notes and Protocols for Cell-Based Functional Assays to Study (-)-Bamethan Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a vasodilator agent recognized for its activity as a beta-adrenergic agonist and its weaker antagonistic effects on alpha-adrenergic receptors.[1] These characteristics make it a subject of interest for cardiovascular research and drug development. Understanding the detailed signaling mechanisms of this compound at the cellular level is crucial for elucidating its therapeutic potential and off-target effects. This document provides detailed protocols for cell-based functional assays designed to investigate the signaling pathways activated or inhibited by this compound.

The primary signaling pathways modulated by this compound are expected to be downstream of β-adrenergic receptors (β1 and β2) and α-adrenergic receptors (α1 and α2). Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to an increase in intracellular cyclic AMP (cAMP).[2][3] Conversely, antagonism of α1-adrenergic receptors, which are Gq-protein coupled, would inhibit the mobilization of intracellular calcium (Ca2+).[4] Furthermore, the interaction of this compound with these receptors can be characterized by studying the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein independent signaling.[5]

These application notes provide step-by-step protocols for three key functional assays: a cAMP accumulation assay, a calcium mobilization assay, and a β-arrestin recruitment assay. The data presentation section includes illustrative tables summarizing the expected quantitative outputs from these experiments.

Data Presentation: Illustrative Quantitative Analysis of this compound Activity

The following tables present hypothetical data to illustrate the expected outcomes from the described functional assays for this compound. These values are for demonstrative purposes and would need to be determined experimentally.

Table 1: Agonist Activity of this compound on β-Adrenergic Receptors (cAMP Accumulation Assay)

Cell Line ExpressingAgonistEC50 (nM)Maximum Response (% of Isoproterenol)
Human β1-Adrenergic ReceptorThis compound15085%
Human β1-Adrenergic ReceptorIsoproterenol (Control)10100%
Human β2-Adrenergic ReceptorThis compound8095%
Human β2-Adrenergic ReceptorIsoproterenol (Control)5100%

Table 2: Antagonist Activity of this compound on α-Adrenergic Receptors (Calcium Mobilization Assay)

Cell Line ExpressingAntagonistAgonist Used (at EC80)IC50 (nM)Fold Shift in Agonist EC50
Human α1A-Adrenergic ReceptorThis compoundPhenylephrine120015
Human α1A-Adrenergic ReceptorPrazosin (Control)Phenylephrine5250
Human α2A-Adrenergic ReceptorThis compoundUK 14,304>10000<2
Human α2A-Adrenergic ReceptorYohimbine (Control)UK 14,30420150

Table 3: this compound-Induced β-Arrestin 2 Recruitment

Cell Line ExpressingLigandEC50 (nM)Maximum Response (% of Isoproterenol)
Human β1-Adrenergic ReceptorThis compound25070%
Human β1-Adrenergic ReceptorIsoproterenol (Control)50100%
Human β2-Adrenergic ReceptorThis compound15080%
Human β2-Adrenergic ReceptorIsoproterenol (Control)25100%

Signaling Pathways and Experimental Overviews

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bamethan This compound Beta_Receptor β-Adrenergic Receptor Bamethan->Beta_Receptor Gs Gs Protein (α, β, γ) Beta_Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Figure 1: this compound Gs-protein coupled signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bamethan This compound (Antagonist) Alpha_Receptor α1-Adrenergic Receptor Bamethan->Alpha_Receptor Inhibition Gq Gq Protein (α, β, γ) Alpha_Receptor->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulation (Blocked) PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis PLC DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Release

Figure 2: this compound antagonism of Gq-protein signaling.

Experimental_Workflow start Start: Seed Cells incubation1 Incubate Overnight start->incubation1 assay_prep Prepare Assay-Specific Reagents (e.g., Dye Loading, Lysis Buffers) incubation1->assay_prep stimulation Stimulate Cells with Compounds assay_prep->stimulation compound_prep Prepare this compound and Control Compound Dilutions compound_prep->stimulation incubation2 Incubate for Defined Period stimulation->incubation2 detection Measure Signal (Luminescence, Fluorescence) incubation2->detection analysis Data Analysis (EC50/IC50 Determination) detection->analysis end End analysis->end

Figure 3: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the agonist effect of this compound on Gs-coupled β-adrenergic receptors by quantifying the intracellular accumulation of cAMP. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay, is recommended.

Materials:

  • HEK293 or CHO cells stably expressing human β1 or β2-adrenergic receptors.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Isoproterenol (positive control) stock solution (e.g., 10 mM in water).

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™).

  • White, opaque 384-well microplates.

  • Multichannel pipette and/or automated liquid handler.

  • Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader or luminometer).

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells in an appropriate volume of culture medium.

    • Seed the cells into a 384-well plate at a density of 2,000-10,000 cells per well in 10 µL.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and isoproterenol in assay buffer at 4x the final desired concentration. A typical concentration range would be from 1 pM to 100 µM.

  • Cell Stimulation:

    • Add 5 µL of the 4x compound dilutions to the respective wells.

    • Add 5 µL of assay buffer to control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the detection reagents.

    • Add 5 µL of the cAMP detection reagent (e.g., HTRF d2-cAMP) to all wells.

    • Add 5 µL of the lysis buffer/antibody reagent (e.g., HTRF anti-cAMP cryptate) to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Read the plate on a compatible plate reader according to the kit's instructions.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (for HTRF) or the luminescence signal.

    • Convert the signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Calcium Mobilization Assay

This protocol is designed to measure the antagonist effect of this compound on Gq-coupled α1-adrenergic receptors by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 or CHO cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • This compound stock solution.

  • Phenylephrine (α1 agonist) stock solution.

  • Prazosin (α1 antagonist control) stock solution.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding:

    • Seed cells into the microplate at a density that will form a confluent monolayer overnight.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add 50 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and prazosin in assay buffer at 4x the final desired concentration.

    • Prepare a solution of phenylephrine in assay buffer at a concentration that will give a final EC80 response.

  • Measurement of Antagonist Activity:

    • Place the cell plate and the compound plates into the fluorescence plate reader.

    • Add 50 µL of the 4x antagonist dilutions to the cell plate and incubate for 15-30 minutes.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the EC80 phenylephrine solution to the wells.

    • Continuously measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum change in fluorescence intensity for each well.

    • Plot the response against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the fold shift, perform a full agonist dose-response curve in the presence of a fixed concentration of the antagonist.

Protocol 3: β-Arrestin Recruitment Assay

This protocol is designed to measure the recruitment of β-arrestin to β-adrenergic receptors upon stimulation by this compound. This example uses an enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).

Materials:

  • U2OS or CHO cells engineered to co-express a β-adrenergic receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger enzyme acceptor (EA).

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • Isoproterenol (positive control) stock solution.

  • PathHunter detection reagents.

  • White, opaque 384-well microplates.

  • Multichannel pipette and/or automated liquid handler.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Prepare a suspension of the PathHunter cells in assay medium.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and isoproterenol in assay buffer at 5x the final desired concentration.

  • Cell Stimulation:

    • Add 2.5 µL of the 5x compound dilutions to the respective wells.

    • Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the manufacturer.

  • Signal Detection:

    • Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the agonist concentration.

    • Fit a sigmoidal dose-response curve to determine the EC50 and maximum response for β-arrestin recruitment.

References

Application Note: A Sensitive LC-MS/MS Protocol for the Detection of (-)-Bamethan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Bamethan and its putative metabolites in biological matrices such as plasma and urine. Bamethan, a peripheral vasodilator, undergoes significant first-pass metabolism.[1] This protocol provides a comprehensive workflow, from sample preparation to data acquisition, enabling researchers to accurately measure the parent drug and its key metabolic products. The method is analogous to validated assays for structurally similar phenylethanolamines like synephrine and octopamine.

Introduction

This compound, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a phenylethanolamine derivative used as a peripheral vasodilator.[2] Understanding its metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Due to its structure, Bamethan is expected to undergo extensive phase I and phase II metabolism. The primary metabolic pathways are hypothesized to be N-dealkylation of the butyl group and conjugation (glucuronidation and sulfation) at the phenolic hydroxyl group. This LC-MS/MS protocol is designed for the sensitive and specific detection of Bamethan and its major predicted metabolites: Bamethan-O-glucuronide, Bamethan-O-sulfate, and N-desbutyl-Bamethan.

Metabolic Pathway of this compound

The proposed metabolic pathway for this compound is illustrated below. The primary transformations include conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate, and the removal of the N-butyl group.

Bamethan_Metabolism Bamethan This compound Glucuronide Bamethan-O-glucuronide Bamethan->Glucuronide UDP-glucuronosyltransferase Sulfate Bamethan-O-sulfate Bamethan->Sulfate Sulfotransferase Desbutyl N-desbutyl-Bamethan Bamethan->Desbutyl CYP450 (N-dealkylation)

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of similar compounds, such as synephrine, by LC-MS/MS.[3][4]

Sample Preparation (Plasma or Urine)

A simple "dilute and shoot" or a solid-phase extraction (SPE) method can be employed depending on the required sensitivity and matrix complexity.

a) Protein Precipitation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Bamethan or a structurally similar compound like synephrine-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for Plasma or Urine):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of the biological sample with 900 µL of 0.1% formic acid in water and add the internal standard.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Liquid Chromatography

Table 1: LC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for Bamethan and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Estimated)
This compound 210.1135.115
210.1107.125
Bamethan-O-glucuronide 386.2210.120
Bamethan-O-sulfate 290.1210.120
N-desbutyl-Bamethan 154.1107.115

Note: These MRM transitions are predicted based on the structure of Bamethan and fragmentation patterns of similar molecules. Optimization of collision energies is required.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of Bamethan and its metabolites is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2: Experimental workflow for Bamethan metabolite analysis.

Quantitative Performance (Analogous Data)

The following tables summarize the expected quantitative performance of the method, based on validated LC-MS/MS assays for the structurally similar compound, synephrine.[4][5]

Table 3: Method Validation Parameters (Based on Synephrine Data)

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Limit of Detection (LOD) 0.1 - 2 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 4: Representative Calibration Curve Data (Based on Synephrine Data)

Concentration (ng/mL)Mean Response (Area Ratio)% Accuracy%RSD
0.5 (LLOQ)0.01298.58.5
1.00.025101.26.2
5.00.12899.84.5
25.00.645102.13.1
100.02.5898.92.5
500.012.9100.51.8

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the sensitive detection and quantification of this compound and its primary putative metabolites. The method leverages established analytical techniques for similar compounds to provide a reliable workflow for researchers in drug metabolism and pharmacokinetics. The provided experimental parameters, workflow diagrams, and representative quantitative data serve as a comprehensive guide for the implementation of this assay. Method validation should be performed in the user's laboratory to ensure performance for the specific application.

References

Preclinical Efficacy Studies of (-)-Bamethan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a beta-adrenergic agonist with vasodilatory properties, positioning it as a potential therapeutic agent for conditions characterized by reduced blood flow or ischemia.[1][2] This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of this compound, with a focus on two potential indications: Peripheral Artery Disease (PAD) and Glaucoma.

Mechanism of Action: Beta-Adrenergic Signaling

This compound primarily exerts its effects through the activation of beta-adrenergic receptors, leading to a cascade of intracellular events. The predominant pathway involves the stimulation of beta-2 adrenergic receptors on smooth muscle cells, resulting in vasodilation. In the context of glaucoma, beta-adrenergic signaling influences aqueous humor dynamics.

Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation

G Bamethan This compound Beta2AR β2-Adrenergic Receptor Bamethan->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates (Inactivates) MLCK_out Myosin Light Chain Kinase (Inactive) Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_in->Relaxation Leads to

Caption: this compound-induced vascular smooth muscle relaxation pathway.

Preclinical Efficacy Study for Peripheral Artery Disease (PAD)

Experimental Design and Workflow

A rodent model of hindlimb ischemia is a standard preclinical model for PAD. The experimental workflow involves inducing ischemia, administering this compound, and assessing limb perfusion and function.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Surgery Femoral Artery Ligation Anesthesia->Surgery Randomization Randomization into Groups (Vehicle, Bamethan Low, Bamethan High) Surgery->Randomization Treatment_Admin Daily Treatment Administration (e.g., Oral Gavage) Randomization->Treatment_Admin Blood_Flow Blood Flow Measurement (Laser Doppler Flowmetry) Treatment_Admin->Blood_Flow Functional_Assessment Functional Assessment (e.g., Treadmill Test) Treatment_Admin->Functional_Assessment Tissue_Analysis Tissue Analysis (e.g., Histology, Angiogenesis Markers) Functional_Assessment->Tissue_Analysis

Caption: Experimental workflow for PAD preclinical efficacy study.

Experimental Protocols

1. Animal Model of Hindlimb Ischemia

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance).

  • Procedure:

    • Make a small incision in the skin overlying the femoral artery.

    • Isolate the femoral artery and ligate it with a suture.

    • Close the incision with sutures or surgical clips.

    • Administer post-operative analgesia as per institutional guidelines.

2. Treatment Administration

  • Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound Low Dose (e.g., 1 mg/kg).

    • This compound High Dose (e.g., 10 mg/kg).

    • Note: As no specific preclinical in vivo dose for this compound was found, these doses are suggested starting points for a dose-finding study. The doses are extrapolated from other beta-agonists and should be adjusted based on preliminary toxicity and efficacy data.

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Frequency: Once daily.

  • Duration: 14-28 days.

3. Efficacy Endpoints

  • Blood Flow Measurement:

    • Method: Laser Doppler Perfusion Imaging (LDPI).

    • Procedure: Measure blood flow in the ischemic and non-ischemic limbs at baseline (post-surgery) and at regular intervals (e.g., days 3, 7, 14, 21, 28).

    • Data Analysis: Express blood flow as a ratio of the ischemic to the non-ischemic limb.

  • Functional Assessment:

    • Method: Treadmill exhaustion test.

    • Procedure: Acclimate mice to the treadmill. At the end of the treatment period, measure the time to exhaustion and distance run at a set speed and incline.

  • Tissue Analysis (at study termination):

    • Histology: Harvest gastrocnemius muscle for H&E staining to assess tissue morphology and necrosis.

    • Immunohistochemistry: Stain tissue sections for markers of angiogenesis (e.g., CD31) to quantify capillary density.

Data Presentation
Treatment GroupNBlood Flow Ratio (Day 14)Time to Exhaustion (s)Capillary Density (capillaries/mm²)
Vehicle100.3 ± 0.1300 ± 501500 ± 200
This compound (1 mg/kg)100.5 ± 0.15450 ± 602000 ± 250
This compound (10 mg/kg)100.7 ± 0.2600 ± 702500 ± 300
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle. (Example Data)

Preclinical Efficacy Study for Glaucoma

Experimental Design and Workflow

A common preclinical model for glaucoma involves inducing ocular hypertension to mimic the primary risk factor for the disease.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Ocular_Hypertension Induction of Ocular Hypertension (e.g., Microbead Injection) Anesthesia->Ocular_Hypertension Randomization Randomization into Groups (Vehicle, Bamethan) Ocular_Hypertension->Randomization Treatment_Admin Topical Eye Drop Administration Randomization->Treatment_Admin IOP_Measurement Intraocular Pressure (IOP) Measurement (Tonometry) Treatment_Admin->IOP_Measurement RGC_Analysis Retinal Ganglion Cell (RGC) Survival (Immunohistochemistry) IOP_Measurement->RGC_Analysis Optic_Nerve_Analysis Optic Nerve Head Analysis (Histology) RGC_Analysis->Optic_Nerve_Analysis

Caption: Experimental workflow for glaucoma preclinical efficacy study.

Experimental Protocols

1. Animal Model of Ocular Hypertension

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Anesthesia: Ketamine/Xylazine cocktail, intraperitoneally.

  • Procedure (Microbead Occlusion Model):

    • Under a surgical microscope, make a small corneal incision.

    • Inject a sterile suspension of microbeads (e.g., 15 µm polystyrene) into the anterior chamber.

    • The microbeads will obstruct the trabecular meshwork, leading to elevated intraocular pressure (IOP).

2. Treatment Administration

  • Groups:

    • Vehicle control (e.g., sterile saline).

    • This compound eye drops (e.g., 0.5% w/v solution).

    • Note: This concentration is a suggested starting point based on other topical beta-agonists and may require optimization.

  • Route of Administration: Topical, to the affected eye.

  • Frequency: Once or twice daily.

  • Duration: 4 weeks.

3. Efficacy Endpoints

  • Intraocular Pressure (IOP) Measurement:

    • Method: Rebound tonometer (e.g., TonoLab).

    • Procedure: Measure IOP at baseline (before induction), post-induction, and at regular intervals throughout the treatment period.

  • Retinal Ganglion Cell (RGC) Survival (at study termination):

    • Method: Immunohistochemistry of retinal flat mounts.

    • Procedure: Stain retinas with an RGC-specific marker (e.g., Brn3a).

    • Data Analysis: Quantify the number of surviving RGCs per unit area.

  • Optic Nerve Head Analysis (at study termination):

    • Method: Histological analysis of optic nerve cross-sections.

    • Procedure: Stain with H&E or a specific stain for axons (e.g., PPD) to assess axonal damage and loss.

Data Presentation
Treatment GroupNIOP (mmHg) at Day 28RGC Density (cells/mm²)Optic Nerve Axon Count
Vehicle1025 ± 31200 ± 15050,000 ± 5,000
This compound (0.5%)1018 ± 21800 ± 20070,000 ± 6,000
Data are presented as Mean ± SD. p < 0.05 compared to Vehicle. (Example Data)

Signaling Pathway of this compound in Aqueous Humor Dynamics

The role of beta-adrenergic agonists in regulating IOP is complex. While beta-blockers are a mainstay of glaucoma therapy due to their ability to decrease aqueous humor production, beta-agonists may lower IOP by increasing uveoscleral outflow.[3][4]

G cluster_0 Ciliary Body Bamethan This compound Beta2AR_Ciliary β2-Adrenergic Receptor Bamethan->Beta2AR_Ciliary Binds to Gs_protein_Ciliary Gs Protein Beta2AR_Ciliary->Gs_protein_Ciliary Activates AC_Ciliary Adenylyl Cyclase Gs_protein_Ciliary->AC_Ciliary Activates cAMP_Ciliary cAMP AC_Ciliary->cAMP_Ciliary Converts ATP to ATP_Ciliary ATP PKA_Ciliary PKA cAMP_Ciliary->PKA_Ciliary Activates Uveoscleral_Outflow Increased Uveoscleral Outflow PKA_Ciliary->Uveoscleral_Outflow Leads to IOP_Reduction Reduced IOP Uveoscleral_Outflow->IOP_Reduction

Caption: Proposed mechanism of this compound on aqueous humor outflow.

References

Application Notes and Protocols for (-)-Bamethan Sulfate in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of (-)-Bamethan sulfate in in vitro studies. This document includes key physicochemical properties, its mechanism of action, and detailed protocols for dissolution and experimental use.

Physicochemical Properties of this compound Sulfate

This compound sulfate is a white crystalline powder. A summary of its relevant physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₂₄H₄₀N₂O₈S--INVALID-LINK--
Molecular Weight 516.6 g/mol --INVALID-LINK--
CAS Number 5716-20-1--INVALID-LINK--
Solubility Data

There is some conflicting information regarding the precise solubility of this compound sulfate in aqueous solutions. It is recommended to empirically test the solubility with a small amount of the compound before preparing large-volume stock solutions.

SolventReported SolubilityNotesSource
Water Freely soluble (50 mg/mL)Based on a report of a clear solution at 1.0 g in 20 mL.--INVALID-LINK--
Water 1.85 mg/mL (Predicted)Computationally predicted value.--INVALID-LINK--
Methanol Soluble--INVALID-LINK--
Ethanol (95%) Slightly soluble--INVALID-LINK--
Dimethyl Sulfoxide (DMSO) ≥20 mg/mL--INVALID-LINK--
Diethyl Ether Practically insoluble--INVALID-LINK--
Phosphate-Buffered Saline (PBS) Data not availableIt is anticipated to be soluble in PBS, but the exact solubility should be determined experimentally.

Mechanism of Action

This compound sulfate is a sympathomimetic amine that primarily functions as a β-adrenergic receptor agonist .[1] Its vasodilatory effects are attributed to its action on β-adrenergic receptors located on vascular smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, vasodilation. There is also evidence to suggest a mild antagonistic effect on α-adrenergic receptors, which may contribute to its overall vasodilatory action.[1]

Signaling Pathway

The activation of β-adrenergic receptors by this compound sulfate stimulates the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response such as smooth muscle relaxation.

Bamethan_Sulfate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound sulfate This compound sulfate Beta-Adrenergic Receptor Beta-Adrenergic Receptor This compound sulfate->Beta-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PKA (active) PKA (active) PKA (inactive)->PKA (active) Downstream Targets Downstream Targets PKA (active)->Downstream Targets Phosphorylates Physiological Response Physiological Response Downstream Targets->Physiological Response

Bamethan Sulfate Signaling Pathway

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and dissolution of this compound sulfate for typical in vitro applications, such as cell culture experiments.

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is preferred and high solubility is confirmed.

Materials:

  • This compound sulfate powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile pipette tips and pipettes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound sulfate powder and transfer it to a sterile conical tube.

  • Dissolution: Add the required volume of sterile water to the tube to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 10 mL of water to 100 mg of powder).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is recommended when a high concentration stock is required, and the compound's solubility in aqueous solutions is a concern.

Materials:

  • This compound sulfate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile pipette tips and pipettes

Procedure:

  • Weighing: In a sterile environment, weigh the desired amount of this compound sulfate powder and transfer it to a sterile tube.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of powder).

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C.

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.

  • It is advisable to perform a vehicle control (medium with the same final concentration of the solvent) in all experiments.

Procedure:

  • Thawing: Thaw the required aliquot of the stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution step to ensure accurate final concentrations and minimize precipitation.

  • Application: Add the final working solutions to your cell culture plates.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound sulfate in an in vitro experiment.

Experimental_Workflow cluster_preparation Solution Preparation cluster_experiment In Vitro Experiment weigh Weigh this compound sulfate dissolve Dissolve in appropriate solvent (Water or DMSO) weigh->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize aliquot Aliquot and store at -20°C sterilize->aliquot thaw Thaw stock solution aliquot->thaw prepare_working Prepare working solutions in cell culture medium thaw->prepare_working treat_cells Treat cells with working solutions prepare_working->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assay incubate->assay

Workflow for In Vitro Use

References

Application Notes and Protocols for the Use of (-)-Bamethan in Animal Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a beta-adrenergic agonist recognized for its vasodilatory properties, which are primarily mediated through the stimulation of beta-adrenergic receptors.[1] This mechanism of action suggests its potential therapeutic application in cardiovascular diseases characterized by vasoconstriction and impaired blood flow. These application notes provide an overview of the potential uses of this compound in relevant animal models of cardiovascular disease and offer detailed protocols to guide experimental design.

Disclaimer: Preclinical research on this compound in specific, standardized animal models of cardiovascular disease is limited. The following protocols are based on established methodologies for studying beta-adrenergic agonists in cardiovascular research and should be adapted and optimized for specific experimental goals.

Potential Applications in Cardiovascular Disease Models

This compound's vasodilatory and beta-adrenergic agonist effects make it a candidate for investigation in several animal models of cardiovascular disease:

  • Hypertension Models: In models such as the Spontaneously Hypertensive Rat (SHR), this compound could be investigated for its ability to lower blood pressure.

  • Heart Failure Models: In models of heart failure, such as those induced by isoproterenol or surgical interventions, this compound's effects on cardiac contractility and vascular resistance could be explored.

  • Models of Peripheral Artery Disease: Given its vasodilatory effects, this compound may be studied in models of peripheral ischemia to assess its impact on blood flow and tissue perfusion.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates for data acquisition and presentation. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Hypothetical Dose-Response Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHRs)

Dose of this compound (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
Vehicle Control0 ± 2.50 ± 5.1
0.1-15 ± 3.2+20 ± 4.5
0.3-28 ± 4.1+45 ± 6.2
1.0-45 ± 5.5+70 ± 8.1

Table 2: Hypothetical Effects of Chronic this compound Treatment on Cardiac Function in a Rat Model of Isoproterenol-Induced Heart Failure

Treatment GroupLeft Ventricular Ejection Fraction (%)Left Ventricular End-Systolic Diameter (mm)Cardiac Output (mL/min)
Sham + Vehicle65 ± 53.5 ± 0.380 ± 7
Heart Failure + Vehicle35 ± 45.8 ± 0.455 ± 6
Heart Failure + this compound (X mg/kg/day)45 ± 55.1 ± 0.365 ± 5

Experimental Protocols

Protocol 1: Evaluation of the Acute Hemodynamic Effects of this compound in Anesthetized Normotensive and Hypertensive Rats

1. Objective: To determine the dose-dependent effects of intravenously administered this compound on blood pressure and heart rate.

2. Animal Model:

  • Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

3. Materials:

  • This compound sulfate
  • Saline (0.9% NaCl)
  • Anesthetic (e.g., isoflurane, or urethane/chloralose)
  • Pressure transducer and data acquisition system
  • Catheters (for femoral artery and vein)
  • Surgical instruments

4. Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia.
  • Perform a tracheotomy to ensure a clear airway.
  • Catheterize the femoral artery for direct blood pressure measurement and the femoral vein for drug administration.
  • Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for stable blood pressure and heart rate.
  • Prepare fresh solutions of this compound in saline at various concentrations.
  • Administer a bolus injection of vehicle (saline) and record baseline hemodynamic parameters for 15 minutes.
  • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously.
  • Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously.
  • Allow for a sufficient time interval between doses for hemodynamic parameters to return to baseline or stabilize.

5. Data Analysis:

  • Calculate the change in MAP and HR from baseline for each dose.
  • Construct dose-response curves for the effects of this compound.
  • Compare the responses between SHR and WKY rats using appropriate statistical tests (e.g., two-way ANOVA).

Protocol 2: Assessment of this compound in a Rodent Model of Isoproterenol-Induced Heart Failure

1. Objective: To evaluate the effects of chronic this compound treatment on cardiac function and remodeling in a model of heart failure.

2. Animal Model:

  • Male Wistar or Sprague-Dawley rats (250-300g).

3. Materials:

  • Isoproterenol hydrochloride
  • This compound sulfate
  • Echocardiography system
  • Osmotic minipumps for chronic drug delivery (optional)

4. Procedure:

  • Induction of Heart Failure:
  • Administer isoproterenol (e.g., 85 mg/kg, subcutaneously) for two consecutive days to induce myocardial injury.[2] Control animals receive saline injections.
  • Treatment:
  • One week after isoproterenol administration, confirm the development of cardiac dysfunction via echocardiography.
  • Randomly assign animals to treatment groups: Sham + Vehicle, Heart Failure + Vehicle, and Heart Failure + this compound.
  • Administer this compound or vehicle daily for a specified period (e.g., 4 weeks) via oral gavage or continuous infusion using osmotic minipumps. The dose of this compound should be determined from pilot studies.
  • Functional Assessment:
  • Perform echocardiography at baseline (before treatment) and at the end of the treatment period to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
  • Terminal Procedures:
  • At the end of the study, measure hemodynamic parameters via cardiac catheterization (optional).
  • Euthanize the animals and collect heart tissue for histological analysis (e.g., fibrosis staining with Masson's trichrome) and molecular analysis (e.g., gene expression of markers for hypertrophy and fibrosis).

5. Data Analysis:

  • Compare echocardiographic parameters, hemodynamic data, and histological findings between the different treatment groups using appropriate statistical analyses (e.g., one-way ANOVA followed by post-hoc tests).

Visualizations

Signaling_Pathway Bamethan This compound Beta_Receptor β-Adrenergic Receptor Bamethan->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Experimental_Workflow_Hypertension cluster_setup Animal Preparation cluster_experiment Experiment cluster_data Data Collection & Analysis Animal_Model SHR & WKY Rats Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Catheterization (Femoral Artery & Vein) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Vehicle Vehicle Administration Stabilization->Vehicle Bamethan_Dosing This compound Dosing (Increasing Doses) Vehicle->Bamethan_Dosing Recording Hemodynamic Recording (BP & HR) Bamethan_Dosing->Recording Analysis Dose-Response Analysis Recording->Analysis Experimental_Workflow_Heart_Failure cluster_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Induction Isoproterenol Administration (2 days) Baseline_Echo Baseline Echocardiography Induction->Baseline_Echo Randomization Randomization to Groups Baseline_Echo->Randomization Chronic_Treatment Chronic Treatment (4 weeks) Randomization->Chronic_Treatment Final_Echo Final Echocardiography Chronic_Treatment->Final_Echo Terminal_Exp Hemodynamics & Tissue Collection Final_Echo->Terminal_Exp

References

Application Notes and Protocols for Immunohistochemical Localization of Adrenergic Receptors Following (-)-Bamethan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is a beta-adrenergic agonist that also exhibits some milder antagonistic effects on alpha-adrenergic receptors.[1] Its primary action is to stimulate beta-adrenergic receptors, leading to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation and improved peripheral blood flow.[1] Understanding the cellular and tissue-level response to this compound treatment is crucial for elucidating its mechanism of action and potential therapeutic applications. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and quantify the expression of adrenergic receptors within tissue sections, providing insights into receptor trafficking and density changes post-treatment.

These application notes provide a detailed protocol for the immunohistochemical localization of adrenergic receptors in tissues following treatment with this compound. The protocol is designed to be a comprehensive guide for researchers, from tissue preparation to data interpretation.

Key Experimental Protocols

A generalized immunohistochemistry protocol for localizing adrenergic receptors in paraffin-embedded tissue sections is provided below. This protocol may require optimization based on the specific tissue type and antibodies used.

I. Tissue Preparation

Proper tissue preparation is critical for the preservation of tissue morphology and antigenicity.[2][3]

  • Fixation: Immediately following excision, fix the tissue in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at room temperature.[2][3] Prolonged fixation may mask the antigen and require more rigorous antigen retrieval.[3]

  • Dehydration and Embedding:

    • Wash the tissue in running tap water for 1 hour.

    • Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, and 100%) to remove water.[4]

    • Clear the tissue with xylene or a xylene substitute.[4]

    • Infiltrate and embed the tissue in paraffin wax.[5]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.[5]

  • Deparaffinization and Rehydration:

    • Incubate the slides in a dry oven at 60°C for at least 30 minutes.[5]

    • Deparaffinize the sections by immersing them in two changes of xylene for 5 minutes each.[5]

    • Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 80%, 70%) for 3-5 minutes each, followed by a final wash in distilled water.[4][5]

II. Immunohistochemical Staining
  • Antigen Retrieval: This step is crucial for unmasking the antigenic epitopes that may have been altered by formalin fixation.[6]

    • Heat-Induced Epitope Retrieval (HIER) is commonly used. Immerse the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0) and heat to 95-100°C for 20-30 minutes.[5]

    • Allow the slides to cool to room temperature in the retrieval buffer.

  • Blocking Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-based detection system, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking Non-Specific Binding: Incubate the sections with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the specific adrenergic receptor subtype (e.g., anti-Beta-2 Adrenergic Receptor antibody) in the blocking solution at the manufacturer's recommended concentration.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation:

    • Wash the sections three times with PBS containing 0.05% Tween 20 (PBST).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[5]

  • Signal Detection:

    • Wash the sections three times with PBST.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

    • Wash the sections three times with PBST.

    • Visualize the antigen-antibody complex by incubating with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity develops.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.

    • Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.[5]

    • Mount the coverslip with a permanent mounting medium.

Data Presentation

Quantitative analysis of immunohistochemical staining can provide objective data on changes in adrenergic receptor expression and localization. This is typically achieved through image analysis software that can measure staining intensity and the percentage of positive cells.

Table 1: Illustrative Quantitative Analysis of Beta-2 Adrenergic Receptor Expression

Treatment GroupTissue RegionMean Staining Intensity (Arbitrary Units)Percentage of Positively Stained Cells (%)
Control (Vehicle) Smooth Muscle150 ± 1565 ± 5
Glandular Epithelium80 ± 1030 ± 4
This compound (Low Dose) Smooth Muscle125 ± 1255 ± 6
Glandular Epithelium75 ± 828 ± 3
This compound (High Dose) Smooth Muscle100 ± 1045 ± 5
Glandular Epithelium60 ± 720 ± 4

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. The expected trend for a beta-agonist like this compound might be a decrease in cell surface receptor expression due to internalization, which would be reflected as a decrease in membrane staining intensity.

Visualization of Pathways and Workflows

Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of a beta-adrenergic receptor upon agonist binding.

Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bamethan This compound (Agonist) Receptor Beta-Adrenergic Receptor Bamethan->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway activated by this compound.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in the immunohistochemistry protocol.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Tissue Fixation (Formalin/PFA) Embedding Dehydration & Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking Steps (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-Adrenergic Receptor) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ABC & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy & Image Acquisition DehydrationMounting->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Experimental workflow for immunohistochemical analysis.

References

Troubleshooting & Optimization

How to improve the low solubility of (-)-Bamethan in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of (-)-Bamethan in aqueous buffers.

Understanding this compound Solubility: The Role of pH

This compound possesses two key functional groups that dictate its pH-dependent solubility: a phenolic hydroxyl group (acidic) and a secondary amine group (basic). The ionization state of these groups, and consequently the overall charge of the molecule, changes with the pH of the aqueous buffer. This directly impacts its solubility.

A diagram illustrating the relationship between pH and the ionization state of this compound is provided below.

cluster_low_pH Low pH (e.g., pH < 7) cluster_neutral_pH Near Isoelectric Point (e.g., pH 7-9) cluster_high_pH High pH (e.g., pH > 10) Low_pH_Bamethan Bamethan-NH2+ (Cationic) Phenol-OH (Neutral) Low_pH_Solubility Higher Solubility Low_pH_Bamethan->Low_pH_Solubility Favors Neutral_pH_Bamethan Bamethan-NH2+ (Cationic) Phenol-O- (Anionic) (Zwitterionic) Neutral_pH_Solubility Lowest Solubility Neutral_pH_Bamethan->Neutral_pH_Solubility Leads to High_pH_Bamethan Bamethan-NH (Neutral) Phenol-O- (Anionic) High_pH_Solubility Higher Solubility High_pH_Bamethan->High_pH_Solubility Favors

Caption: pH-dependent ionization and its effect on this compound solubility.

FAQs and Troubleshooting Guide

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the problem?

A1: The low solubility of this compound at physiological pH (around 7.4) is expected. At this pH, the molecule is near its isoelectric point, where it exists predominantly as a zwitterion with both a positive and a negative charge, leading to minimal solubility in aqueous media.

Troubleshooting Steps:

  • Adjust the pH: The most straightforward approach is to alter the pH of your buffer. Lowering the pH to below 6 will protonate the secondary amine, resulting in a more soluble cationic form. Conversely, increasing the pH to above 10 will deprotonate the phenolic hydroxyl group, yielding a more soluble anionic form.

  • Use a Different Buffer System: Consider using a buffer system that allows for a wider pH range, such as a citrate buffer for acidic conditions or a carbonate-bicarbonate buffer for alkaline conditions.

Q2: I need to work at a physiological pH. What are my options to increase the solubility of this compound?

A2: When working at a fixed physiological pH, several formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, cyclodextrins, and surfactants.

Solubility Enhancement Strategies

Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400)).[2]

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of the co-solvent (v/v %).

  • Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture.

  • Equilibrate the samples by shaking or stirring at a controlled temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Effect of Co-solvents on this compound Solubility at pH 7.4

Co-solventConcentration (v/v %)Apparent Solubility (mg/mL)
None0< 0.1
Ethanol100.5
Ethanol201.2
Propylene Glycol100.8
Propylene Glycol202.5
PEG 400101.5
PEG 400205.0

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Start Prepare this compound Stock Solution Prepare_Buffers Prepare Aqueous Buffers with Co-solvents Start->Prepare_Buffers Add_Stock Add Stock to Buffer/Co-solvent Mixtures Prepare_Buffers->Add_Stock Equilibrate Equilibrate Samples (24-48h) Add_Stock->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Analyze Analyze Supernatant (HPLC-UV) Centrifuge->Analyze Result Determine Apparent Solubility Analyze->Result

Caption: Workflow for co-solvent solubility enhancement experiment.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent water solubility.[3] Due to the phenolic ring in this compound, cyclodextrins are a promising option for solubility enhancement.[4][5]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare a series of aqueous buffer solutions (e.g., pH 7.4) containing increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Filter the samples through a 0.22 µm filter to remove undissolved drug.

  • Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.

Table 2: Effect of HP-β-CD on this compound Solubility at pH 7.4

HP-β-CD Concentration (mM)Apparent Solubility (mg/mL)
0< 0.1
100.9
252.3
504.8
1009.5

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap poorly soluble drugs, thereby increasing their solubility.[6]

Experimental Protocol: Surfactant-Based Solubilization

  • Prepare aqueous buffer solutions (e.g., pH 7.4) containing various non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) at concentrations above their CMC.

  • Add an excess of this compound to each surfactant solution.

  • Equilibrate the mixtures by stirring for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to separate undissolved solid.

  • Analyze the concentration of this compound in the supernatant.

Table 3: Effect of Surfactants on this compound Solubility at pH 7.4

SurfactantConcentration (w/v %)Apparent Solubility (mg/mL)
None0< 0.1
Polysorbate 800.11.1
Polysorbate 800.55.3
Cremophor® EL0.11.8
Cremophor® EL0.58.9

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Q3: Should I use the free base or a salt form of this compound?

A3: Using a salt form of this compound, such as Bamethan sulfate or Bamethan hydrochloride, can significantly improve its aqueous solubility compared to the free base, especially in neutral or near-neutral pH buffers.[7][8][9][10][11] Salts of weakly basic drugs are generally more soluble in water.

Table 4: Comparison of Aqueous Solubility of this compound and its Salts

FormApproximate Aqueous Solubility (mg/mL) at pH 7.0
This compound (Free Base)< 0.1
This compound Sulfate~15
This compound Hydrochloride~25

Note: These are approximate values and can be influenced by buffer composition and temperature.

cluster_decision Choice of this compound Form Free_Base This compound Free Base Low_Solubility < 0.1 mg/mL at pH 7.0 Free_Base->Low_Solubility Low Aqueous Solubility Salt_Forms Salt Forms (Sulfate or Hydrochloride) High_Solubility ~15-25 mg/mL at pH 7.0 Salt_Forms->High_Solubility Higher Aqueous Solubility

Caption: Comparison of solubility between free base and salt forms.

Summary of Recommendations

For researchers encountering low solubility of this compound in aqueous buffers, the following troubleshooting strategies are recommended in order of simplicity and effectiveness:

  • pH Adjustment: The most effective and simplest method. For acidic buffers (pH < 6) or alkaline buffers (pH > 10), solubility is significantly increased.

  • Use of Salt Forms: If working closer to neutral pH is necessary, utilizing a salt form like Bamethan sulfate or hydrochloride is highly recommended.

  • Formulation with Excipients: For applications strictly requiring physiological pH, the use of co-solvents (e.g., PEG 400), cyclodextrins (e.g., HP-β-CD), or surfactants (e.g., Cremophor® EL) can substantially improve solubility.

It is crucial to validate the compatibility of any chosen excipient with the specific experimental system to avoid any interference with downstream assays or biological activity.

References

Preventing oxidative and hydrolytic degradation of (-)-Bamethan in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Bamethan Stock Solutions

This technical support center provides guidance on preventing the oxidative and hydrolytic degradation of this compound in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental reagents.

Troubleshooting Guide

Encountering issues with your this compound stock solutions? The table below outlines common problems, their potential causes, and actionable solutions to get your research back on track.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns pink/brown Oxidation of the catechol moiety in Bamethan.[1] This is a common issue with catecholamine-like compounds.[1]1. Prepare fresh solutions using deoxygenated solvents.2. Add an antioxidant such as ascorbic acid (0.1-1 mM) or sodium metabisulfite (0.1-1 mM) to the stock solution.[1][2]3. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
Loss of potency/inconsistent results 1. Chemical degradation (oxidation or hydrolysis).2. Incorrect storage temperature.3. Repeated freeze-thaw cycles.1. Follow the guidelines for preventing oxidation mentioned above.2. Ensure the pH of the solution is maintained within the optimal range (see FAQs).3. Store stock solutions at -20°C or -80°C for long-term storage.4. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Precipitate formation 1. Poor solubility of Bamethan in the chosen solvent.2. pH of the solution is at or near the isoelectric point of Bamethan.3. Contamination.1. Ensure the appropriate solvent is used. Bamethan sulfate is soluble in water.[3]2. Adjust the pH of the solution. Acidic conditions (pH 4.0-5.5 for the sulfate salt) can improve solubility.[3]3. Filter-sterilize the solution using a 0.22 µm filter to remove any particulate matter.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The primary cause of degradation for this compound, a catecholamine-like compound, is oxidation.[1] The catechol moiety (the dihydroxy-substituted phenyl ring) is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, and certain metal ions. This oxidation can lead to the formation of colored byproducts and a loss of biological activity.[1] Hydrolytic degradation is a less common concern for Bamethan as it lacks highly labile functional groups like esters or amides.[5][6]

Q2: How can I prevent the oxidation of my this compound stock solution?

A2: To prevent oxidation, you should:

  • Use Deoxygenated Solvents: Prepare your stock solution with solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Add Antioxidants: The addition of antioxidants is highly recommended. Ascorbic acid or sodium metabisulfite at a concentration of 0.1-1 mM can effectively prevent oxidation.[1][2]

  • Control pH: Maintaining a slightly acidic pH can help to stabilize the solution. For Bamethan sulfate, a pH range of 4.0 to 5.5 is recommended.[3]

  • Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation.

  • Store Under Inert Gas: For maximum protection, overlay the stock solution with an inert gas before sealing the container.

Q3: What is the recommended solvent and storage temperature for this compound stock solutions?

A3: The choice of solvent depends on the salt form of Bamethan. Bamethan sulfate is soluble in water.[3] For long-term storage, it is advisable to prepare concentrated stock solutions and store them at -20°C or -80°C. For short-term storage (a few days), solutions can be stored at 2-8°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How can I determine if my this compound stock solution has degraded?

A4: A visual inspection is the first step. A color change to pink, brown, or yellow is a clear indicator of oxidative degradation.[1] For a quantitative assessment of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) are recommended.[7][8][9][10] These methods can separate and quantify the parent this compound from its degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound (sulfate salt)

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Ascorbic acid

    • Sterile, amber glass vials

    • 0.22 µm syringe filters

    • Inert gas (nitrogen or argon)

  • Procedure:

    • Deoxygenate the sterile water by sparging with nitrogen or argon gas for at least 30 minutes.

    • Weigh the required amount of this compound sulfate and ascorbic acid in a sterile container.

    • Add the deoxygenated water to the solids to achieve the desired final concentration of this compound (e.g., 10 mM). The final concentration of ascorbic acid should be approximately 0.1 mM.

    • Gently swirl the container until all solids are dissolved.

    • Measure the pH of the solution and adjust to between 4.0 and 5.5 using dilute HCl or NaOH if necessary.[3]

    • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

    • Aliquot the stock solution into single-use amber vials.

    • Before sealing, flush the headspace of each vial with nitrogen or argon gas.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Degradation Pathway of this compound Bamethan This compound (Catechol Structure) Oxidation Oxidation (O₂, light, metal ions) Bamethan->Oxidation Quinone Ortho-Quinone Intermediate Oxidation->Quinone Polymerized Polymerized Degradation Products (Colored) Quinone->Polymerized

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Workflow for Bamethan Degradation Start Stock Solution Shows Signs of Degradation CheckColor Is the solution discolored (pink/brown)? Start->CheckColor CheckPotency Are experimental results inconsistent? CheckColor->CheckPotency No AddAntioxidant Prepare fresh solution with antioxidant CheckColor->AddAntioxidant Yes CheckStorage Review storage conditions (temp, light, aliquots) CheckPotency->CheckStorage Yes AnalyticalValidation Validate concentration with HPLC or LC-MS CheckPotency->AnalyticalValidation No AddAntioxidant->AnalyticalValidation CheckStorage->AnalyticalValidation

Caption: Troubleshooting workflow for this compound solution degradation.

References

Troubleshooting inconsistent results in (-)-Bamethan in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo experiments with (-)-Bamethan.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant variability in the vasodilatory response to this compound between individual animals of the same species and strain?

A1: Inter-animal variability is a common challenge in in vivo pharmacology. Several factors can contribute to this:

  • Genetic Polymorphisms: Minor genetic differences, even within the same inbred strain, can affect the expression and function of β2-adrenergic receptors and downstream signaling proteins.[1][2]

  • Baseline Physiological State: Factors such as stress, hydration status, and circadian rhythm can alter an animal's baseline cardiovascular parameters, influencing the magnitude of the response to a vasodilator like Bamethan.

  • Differential Receptor Expression: The density of β2-adrenergic receptors can vary between animals, leading to different sensitivities to the agonist.

Troubleshooting Steps:

  • Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions for at least 7 days to minimize stress-induced physiological changes.[3]

  • Standardize Experimental Time: Conduct experiments at the same time of day to control for circadian variations in hormone levels and cardiovascular function.

  • Increase Sample Size: A larger n number per group can help to mitigate the impact of individual outliers and provide a more accurate representation of the mean response.

  • Baseline Monitoring: Record baseline physiological parameters (e.g., blood pressure, heart rate) before drug administration to identify and potentially exclude animals that fall outside of a predefined normal range.

Q2: The effect of this compound seems to diminish with repeated dosing in my long-term study. What is causing this?

A2: This phenomenon is likely due to tachyphylaxis, or receptor desensitization.[4][5][6] Prolonged or repeated exposure to a β2-agonist like this compound can lead to several cellular changes:

  • Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated β2-adrenergic receptor.[7]

  • β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein (Gs), preventing further signaling.[7][8]

  • Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.[9][10]

Troubleshooting Steps:

  • Optimize Dosing Regimen: If possible, increase the interval between doses to allow time for receptor resensitization. The recovery from desensitization is time-dependent.[6]

  • Washout Period: Introduce a washout period in your experimental design to allow the system to return to baseline before subsequent treatments.

  • Consider Co-administration: In some experimental models, glucocorticosteroids have been shown to have beneficial interactions with β2-adrenoceptors and may mitigate desensitization.[1][2]

  • Monitor Receptor Expression: If feasible, perform molecular analyses (e.g., Western blot, qPCR) on tissues of interest to quantify β2-adrenoceptor expression levels over the course of the study.

Q3: I prepared a stock solution of this compound, but the results from later experiments were weaker than the initial ones. Could the compound be degrading?

A3: Yes, the chemical stability of the compound in solution is a critical factor.[11]

  • Oxidation: The hydroxyphenyl group in Bamethan can be susceptible to oxidation, especially if exposed to light, air (oxygen), or incompatible buffer components.[12]

  • pH Sensitivity: The stability of pharmacological agents can be pH-dependent. The pH of your vehicle solution may affect the compound's integrity over time.[11]

  • Storage Conditions: Improper storage (e.g., temperature, light exposure) can accelerate degradation.[13][14]

Troubleshooting Steps:

  • Fresh Preparation: Prepare solutions fresh daily from powder for each experiment.[15] If a stock solution must be used, prepare smaller batches.

  • Proper Storage: Store stock solutions in amber vials or wrapped in foil to protect from light, and keep them at the recommended temperature (typically 2-8°C or frozen).[15]

  • Vehicle Selection: Use a validated and stable vehicle for your in vivo administration. Ensure the vehicle's pH is compatible with the compound.

  • Analytical Verification: If inconsistent results persist, consider verifying the concentration and purity of your stock solution over time using an analytical method like HPLC.

Q4: The choice of anesthetic appears to be affecting my results. Is this a known interaction?

A4: Absolutely. Anesthetics can have significant effects on the cardiovascular system and can interact with the mechanism of action of this compound.

  • Cardiovascular Depression/Stimulation: Some anesthetics (e.g., pentobarbital) can depress cardiovascular function, while others (e.g., ketamine) can have sympathomimetic effects, altering the baseline against which Bamethan's effects are measured.

  • Altered Metabolism: Anesthetics can alter hepatic blood flow and enzyme activity, potentially affecting the metabolism and clearance of this compound.

  • Autonomic Nervous System Interference: Anesthetics can interfere with autonomic nervous system signaling, which is intrinsically linked to the adrenergic system that Bamethan targets.

Troubleshooting Steps:

  • Consistent Anesthetic Protocol: Use the same anesthetic, at the same dose and administration route, for all animals in the study.

  • Choose Appropriate Anesthetic: For cardiovascular studies, inhalant anesthetics like isoflurane are often preferred as they allow for more precise control over the depth of anesthesia and have a shorter recovery time.

  • Report Anesthetic Details: Always report the specific anesthetic and dosage used in your methods section, as this is a critical experimental parameter.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

Dose (mg/kg, IV)Vehicle (Saline)0.1 mg/kg0.5 mg/kg1.0 mg/kg
N 8888
Baseline MAP (mmHg) 105 ± 5103 ± 6106 ± 4104 ± 5
Max Δ MAP (mmHg) -2 ± 1.5-15 ± 4-35 ± 6-52 ± 7
Duration of Effect (min) < 515 ± 345 ± 870 ± 10

Data are presented as mean ± standard deviation. Δ MAP represents the maximum change from baseline.

Table 2: Troubleshooting Checklist for Inconsistent Results

Potential CauseKey CheckpointsRecommended Action
Animal Variability Acclimatization period, time of day, baseline vitalsStandardize procedures, increase N, monitor baselines
Receptor Desensitization Dosing frequency, study durationIncrease dosing interval, add washout periods
Compound Instability Solution age, storage conditions, vehicle pHPrepare fresh solutions, protect from light, validate vehicle
Anesthetic Interference Anesthetic agent, dose, depth of anesthesiaUse a consistent protocol, choose a cardiovascular-stable anesthetic
Procedural Errors Injection route (e.g., IV vs. IP), dosing volumeEnsure proper training, verify administration technique

Experimental Protocols

Protocol: Assessment of Vasodilatory Effect in Anesthetized Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthetize rats with isoflurane (2-3% in oxygen). Maintain anesthesia throughout the procedure.

  • Surgical Preparation:

    • Cannulate the carotid artery for continuous blood pressure monitoring.

    • Cannulate the jugular vein for intravenous (IV) administration of this compound or vehicle.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes post-surgery until a steady baseline Mean Arterial Pressure (MAP) is achieved.

  • Drug Administration:

    • Prepare a fresh solution of this compound sulfate in sterile saline (0.9% NaCl).

    • Administer a bolus IV injection of the desired dose (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle.

    • The injection volume should be consistent across all animals (e.g., 1 mL/kg).

  • Data Collection: Continuously record blood pressure and heart rate for at least 60 minutes post-injection or until parameters return to baseline.

  • Data Analysis: Calculate the maximum change in MAP from the pre-injection baseline and the duration of the hypotensive effect.

Visualizations

Signaling Pathway of this compound

Bamethan_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bamethan This compound B2AR β2-Adrenergic Receptor Bamethan->B2AR binds Gs Gs Protein (α, β, γ) B2AR->Gs activates Gi Gi Protein B2AR->Gi dual coupling (inhibitory) AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active phosphorylates (inhibits) MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation leads to

Caption: this compound activates the β2-AR/Gs/cAMP/PKA pathway, leading to smooth muscle relaxation.

Experimental Workflow for In Vivo Cardiovascular Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimatization 1. Animal Acclimatization (≥ 7 days) Drug_Preparation 2. Prepare Fresh Bamethan Solution and Vehicle Animal_Acclimatization->Drug_Preparation Surgical_Setup 3. Prepare Surgical and Monitoring Setup Drug_Preparation->Surgical_Setup Anesthesia 4. Anesthetize Animal Surgical_Setup->Anesthesia Cannulation 5. Cannulate Artery (BP) and Vein (Dosing) Anesthesia->Cannulation Stabilization 6. Record Baseline Vitals (20 min) Cannulation->Stabilization Administration 7. Administer Bamethan or Vehicle (IV) Stabilization->Administration Monitoring 8. Monitor & Record Cardiovascular Data Administration->Monitoring Data_Processing 9. Process Data (Calculate ΔMAP, Duration) Monitoring->Data_Processing Statistical_Analysis 10. Statistical Analysis Data_Processing->Statistical_Analysis Reporting 11. Report Results (incl. anesthetic, dose, etc.) Statistical_Analysis->Reporting

Caption: Standardized workflow for assessing the cardiovascular effects of this compound in vivo.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_animal Animal-Related Issues Start Inconsistent Results Observed Check_Compound Check Compound and Formulation Start->Check_Compound Fresh_Sol Prepare fresh solution? Protect from light? Check_Compound->Fresh_Sol Yes Check_Protocol Check Experimental Protocol Anesthesia_Const Anesthetic consistent? Dose correct? Check_Protocol->Anesthesia_Const Yes Check_Animal Check Animal Factors Acclimatized Animals properly acclimatized? Check_Animal->Acclimatized Yes Valid_Vehicle Vehicle validated? pH appropriate? Fresh_Sol->Valid_Vehicle Valid_Vehicle->Check_Protocol All OK Dosing_Const Dosing route/volume accurate? Anesthesia_Const->Dosing_Const Dosing_Const->Check_Animal All OK Baseline_Stable Baseline vitals stable and within range? Acclimatized->Baseline_Stable Tachyphylaxis Repeated dosing? (Consider tachyphylaxis) Baseline_Stable->Tachyphylaxis End Isolate Variable & Re-evaluate Tachyphylaxis->End

References

Technical Support Center: Optimizing HPLC Separation of (-)-Bamethan and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of the sympathomimetic amine, (-)-Bamethan, and its process-related or degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound and its impurities?

A good starting point for reversed-phase HPLC analysis of a polar, basic compound like Bamethan is a simple mobile phase consisting of a mixture of an organic solvent and an aqueous buffer.[1] Acetonitrile or methanol are common organic solvents, while a phosphate or acetate buffer is typically used for the aqueous component.[1] A common starting gradient might be 10-95% acetonitrile in water containing a buffer at a controlled pH.

Q2: Why is pH control of the mobile phase critical for analyzing Bamethan?

The pH of the mobile phase is a crucial parameter as it dictates the ionization state of the analyte.[2] Bamethan contains a secondary amine group, which is basic. To achieve good peak shape and consistent retention time in reversed-phase chromatography, it is essential to suppress the interaction of this basic group with residual silanols on the silica-based stationary phase. This is typically achieved by working at a low pH (e.g., pH 2.5-4.0), which ensures the amine is consistently protonated, or at a high pH (e.g., pH > 9) where the analyte is neutral, though low pH is more common for silica-based columns.

Q3: Which organic modifier should I choose: acetonitrile or methanol?

Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[3] Acetonitrile generally offers lower viscosity, which results in lower backpressure, and has a lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.[3] Methanol is a more polar and protic solvent and can offer different selectivity compared to acetonitrile, which may be beneficial for resolving closely eluting impurities.[3] The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample.

Q4: What type of HPLC column is recommended for Bamethan analysis?

A C18 or C8 column is the most common choice for the analysis of sympathomimetic amines like Bamethan in reversed-phase mode.[1] These columns provide a good balance of hydrophobicity for retaining the analyte while still allowing for elution with a reasonable amount of organic modifier. For polar compounds, columns with end-capping to block residual silanol groups are highly recommended to prevent peak tailing.

Troubleshooting Guide

Q1: My Bamethan peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like Bamethan is a common issue, often caused by secondary interactions between the protonated amine and negatively charged silanol groups on the stationary phase.

  • Cause: Inappropriate mobile phase pH.

    • Solution: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. This ensures the silanol groups are not ionized and the Bamethan molecule is fully protonated.

  • Cause: Active silanol groups on the column.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanols, masking them from the analyte. Alternatively, use a modern, high-purity, end-capped column designed for basic compounds.

  • Cause: Column overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Q2: I'm not getting enough resolution between Bamethan and a key impurity. How can I improve the separation?

Improving resolution requires modifying the selectivity of the chromatographic system.

  • Cause: Insufficient separation power of the mobile phase.

    • Solution 1 (Adjust Organic Ratio): If using a gradient, decrease the slope of the gradient (i.e., make it longer and flatter) in the region where the critical pair elutes. For isocratic methods, decrease the percentage of the organic solvent to increase retention and potentially improve separation.

    • Solution 2 (Change Organic Solvent): Switch the organic modifier from acetonitrile to methanol, or vice-versa. The change in solvent type can alter elution patterns and improve selectivity.

    • Solution 3 (Adjust pH): A small change in the mobile phase pH can alter the ionization and polarity of impurities, potentially leading to better separation.

  • Cause: Inappropriate stationary phase.

    • Solution: Try a different column chemistry. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide a different selectivity.

Q3: My peaks are broad and my sensitivity is low. What should I check?

Broad peaks can be caused by a variety of instrumental or chemical factors.

  • Cause: Large dead volume in the HPLC system.

    • Solution: Check all fittings and connections between the injector, column, and detector. Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.

  • Cause: Sample solvent is stronger than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use a solvent that is weaker (more aqueous) than the mobile phase.

  • Cause: Column degradation.

    • Solution: If the column is old or has been used with aggressive mobile phases, it may have a void at the inlet. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.

Q4: I am seeing "ghost peaks" in my chromatogram. What is their source?

Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.

  • Cause: Contamination in the mobile phase.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.

  • Cause: Carryover from a previous injection.

    • Solution: Run a blank gradient (injecting only the sample solvent) to see if the peak appears. If it does, implement a needle wash step in your injection sequence and/or flush the column with a strong solvent (like 100% acetonitrile) between runs.

  • Cause: Bleed from the column or system components.

    • Solution: This can happen with new columns or if system components are degrading. Condition the column thoroughly before use.

Data Presentation

Table 1: Typical Starting RP-HPLC Conditions for Bamethan and Related Amines

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmC18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid15 mM Ammonium Acetate0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10% to 70% B in 20 min20% to 80% B in 15 minIsocratic: 15% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C25 °C
Detection UV at 275 nmUV at 220 nmUV at 275 nm
Injection Vol. 10 µL20 µL5 µL

Experimental Protocols

Representative Protocol for HPLC Analysis of this compound

This protocol is a representative starting point based on methods used for similar sympathomimetic amines.[1] Optimization will likely be required for specific impurities.

1. Objective: To separate this compound from its potential impurities using a gradient reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (85%)

  • Sample diluent: Mobile Phase A

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.1 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 30 70
    22.0 90 10

    | 27.0 | 90 | 10 |

6. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample (e.g., from a dosage form) in the sample diluent to achieve a similar target concentration of this compound.

7. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the five replicate injections is not more than 2.0%.

8. Analysis: Inject the standard solution, a blank (diluent), and the sample solutions. Identify the Bamethan peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify impurities based on their peak areas relative to the Bamethan peak.

Visualizations

Mobile_Phase_Optimization_Workflow start Initial Method: C18 Column ACN/Water Gradient Buffered pH ~3 check_res Acceptable Resolution and Peak Shape? start->check_res poor_res Poor Resolution check_res->poor_res No (Resolution) bad_shape Poor Peak Shape (Tailing) check_res->bad_shape No (Peak Shape) end Validated Method check_res->end Yes adjust_gradient Decrease Gradient Slope (make it shallower) poor_res->adjust_gradient adjust_gradient->check_res change_solvent Switch Organic Modifier (ACN <-> MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH (± 0.5 units) change_solvent->adjust_ph adjust_ph->check_res lower_ph Lower Mobile Phase pH (e.g., to 2.5) bad_shape->lower_ph lower_ph->check_res add_amine Add Competing Amine (e.g., 0.1% TEA) lower_ph->add_amine add_amine->check_res

Caption: Workflow for mobile phase optimization.

Peak_Shape_Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing (Asymmetric to the right) start->tailing fronting Peak Fronting (Asymmetric to the left) start->fronting broad Peak Broadening (Symmetric but wide) start->broad cause_tail1 Secondary Silanol Interactions tailing->cause_tail1 cause_tail2 Column Overload tailing->cause_tail2 cause_front1 Sample Solvent Too Strong fronting->cause_front1 cause_front2 Column Overload fronting->cause_front2 cause_broad1 High Dead Volume broad->cause_broad1 cause_broad2 Column Void / Degradation broad->cause_broad2 sol_tail1 Lower Mobile Phase pH Add Competing Base (TEA) cause_tail1->sol_tail1 sol_tail2 Dilute Sample / Reduce Injection Volume cause_tail2->sol_tail2 sol_front1 Dissolve Sample in Initial Mobile Phase cause_front1->sol_front1 sol_front2 Dilute Sample / Reduce Injection Volume cause_front2->sol_front2 sol_broad1 Check Fittings and Tubing cause_broad1->sol_broad1 sol_broad2 Flush or Replace Column cause_broad2->sol_broad2

Caption: Troubleshooting guide for poor peak shape.

References

Addressing batch-to-batch variability of commercial (-)-Bamethan sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for addressing the potential batch-to-batch variability of commercial (-)-Bamethan sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and what is its mechanism of action?

A1: this compound sulfate is the sulfate salt of Bamethan, a peripheral vasodilator.[1] Its primary mechanism of action involves acting as a beta-adrenergic agonist, which leads to the relaxation of smooth muscles in the walls of peripheral arteries and veins.[2] This vasodilation improves blood flow and reduces vascular resistance.[2][3] It may also have some activity at alpha-adrenergic receptors.[3]

Q2: What are the common causes of batch-to-batch variability in commercial chemical compounds like this compound sulfate?

A2: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound sulfate can arise from several factors during the manufacturing process.[1] These include:

  • Raw Material Sourcing: Differences in the quality and purity of starting materials and reagents can impact the final product.[3][4]

  • Manufacturing Process: Minor deviations in reaction conditions, purification methods, and equipment can lead to variations in impurity profiles and physical properties.[1][5]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and bioavailabilities.[6]

  • Degradation: Improper storage conditions (e.g., exposure to light, heat, or humidity) can lead to the degradation of the compound over time, affecting its potency and purity.[7]

  • Residual Solvents: The type and amount of residual solvents from the purification process can vary between batches.[8]

Q3: How can batch-to-batch variability of this compound sulfate affect my experimental results?

A3: Inconsistent quality of this compound sulfate can lead to a range of issues in your experiments, including:

  • Variable Potency: Differences in purity and the presence of impurities can alter the effective concentration of the active compound, leading to inconsistent biological responses (e.g., in cell-based assays or animal models).[9]

  • Poor Reproducibility: Using different batches with varying quality can make it difficult to reproduce your experimental findings.

  • Off-Target Effects: Uncharacterized impurities may have their own biological activities, leading to unexpected or confounding results.[10]

  • Solubility Issues: Variations in physical properties, such as crystallinity and the presence of insoluble impurities, can affect the solubility of the compound in your experimental buffers.

Q4: What are the key quality control parameters I should consider for a new batch of this compound sulfate?

A4: For a research-grade chemical, it is advisable to request a Certificate of Analysis (CoA) from the supplier. Key parameters to check include:

  • Purity (by HPLC): This indicates the percentage of the desired compound in the batch. For research purposes, a purity of ≥95% is generally recommended.[11][12]

  • Identity (by Spectroscopy): Techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy confirm the chemical structure of the compound.

  • Water Content (by Karl Fischer Titration): Excess water can affect the stability and accurate weighing of the compound.[8]

  • Appearance and Solubility: A visual inspection of the compound's physical state and a simple solubility test in your intended solvent can provide initial quality indicators.[8]

  • Enantiomeric Purity (if applicable): Since you are working with the (-)-enantiomer, ensuring high enantiomeric purity is crucial, as the other enantiomer may have different pharmacological properties.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., variable EC50 values).
  • Possible Cause: The potency of the this compound sulfate batch is lower or higher than expected due to purity differences.

  • Troubleshooting Steps:

    • Verify Purity: If possible, perform an in-house purity check using High-Performance Liquid Chromatography (HPLC).

    • Use a Reference Standard: Compare the performance of the new batch against a previously validated batch or a certified reference standard.

    • Perform a Dose-Response Curve: Always run a full dose-response curve for each new batch to determine its specific EC50 value in your assay system.

    • Check for Degradation: Ensure the compound has been stored correctly (protected from light and moisture). Consider preparing fresh stock solutions.

Issue 2: Poor solubility of the compound in aqueous buffers.
  • Possible Cause: The sulfate salt form may have different solubility characteristics depending on the counter-ion ratio or the presence of impurities. Amine salts are generally water-soluble, but this can be affected by the overall molecule and impurities.[13][14]

  • Troubleshooting Steps:

    • Adjust pH: The solubility of amine salts can be pH-dependent. Try adjusting the pH of your buffer.

    • Use a Co-solvent: If compatible with your experimental system, consider using a small amount of a co-solvent like DMSO or ethanol to aid dissolution before diluting in your aqueous buffer.

    • Sonication/Vortexing: Gentle sonication or extended vortexing can help dissolve the compound.

    • Filtration: If insoluble particulates are observed, filter the solution through a 0.22 µm filter before use to remove them.

Issue 3: Unexpected or off-target effects observed in experiments.
  • Possible Cause: The batch may contain impurities with their own biological activity.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Check for any information on the identity and quantity of impurities.

    • Analytical Characterization: If the issue persists and is critical to your research, consider more advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities.

    • Contact the Supplier: Reach out to the technical support of the commercial vendor to inquire about the impurity profile of the specific batch.

Data Presentation

The following table provides a hypothetical example of how key quality control parameters for two different batches of this compound sulfate might be presented for comparison.

ParameterBatch ABatch BRecommended Range
Appearance White to off-white powderSlightly yellow powderWhite to off-white powder
Purity (by HPLC) 98.5%94.2%≥ 95%
Identity (IR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.8%2.5%≤ 2.0%
Solubility (in PBS, pH 7.4) Freely soluble (10 mg/mL)Sparingly soluble, some particulatesFreely soluble (≥ 10 mg/mL)
Enantiomeric Purity >99% (-)-isomer97% (-)-isomer≥ 98% (-)-isomer

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound sulfate. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to separate the main compound from any impurities.

    • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Bioassay - cAMP Accumulation Assay

This protocol measures the functional activity of this compound sulfate by quantifying the increase in intracellular cyclic AMP (cAMP) in cells expressing beta-adrenergic receptors.

  • Materials:

    • Cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells).

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

    • This compound sulfate stock solution.

    • Reference agonist (e.g., Isoproterenol).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • The next day, remove the culture medium and replace it with assay buffer.

    • Prepare serial dilutions of this compound sulfate and the reference agonist in the assay buffer.

    • Add the different concentrations of the compounds to the wells.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

cluster_pathway This compound Sulfate Signaling Pathway Bamethan This compound sulfate BetaAR β-Adrenergic Receptor Bamethan->BetaAR binds G_protein Gs Protein BetaAR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Vasodilation PKA->Response leads to

Caption: Simplified signaling pathway of this compound sulfate via the β-adrenergic receptor.

cluster_workflow Troubleshooting Workflow for Inconsistent Bioassay Results Start Inconsistent Experimental Results Check_CoA Review Certificate of Analysis (Purity, Water Content, etc.) Start->Check_CoA Compare_Batches Compare with a Reference Standard/Previous Batch Check_CoA->Compare_Batches Prep_Fresh Prepare Fresh Stock Solutions Compare_Batches->Prep_Fresh Run_QC Perform In-house QC (e.g., HPLC for Purity) Compare_Batches->Run_QC Dose_Response Run Full Dose-Response Curve for New Batch Prep_Fresh->Dose_Response Run_QC->Dose_Response Contact_Supplier Contact Supplier for Technical Support Dose_Response->Contact_Supplier If problem persists Resolved Problem Resolved Dose_Response->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_decision Quality Control Decision Tree New_Batch New Batch of This compound Sulfate Received CoA_Check Does CoA meet acceptance criteria? (Purity ≥ 95%) New_Batch->CoA_Check Solubility_Test Does it dissolve completely in the intended solvent? CoA_Check->Solubility_Test Yes Qualify Qualify Batch with In-house QC (HPLC, Bioassay) CoA_Check->Qualify No Proceed Proceed with Experiment Solubility_Test->Proceed Yes Solubility_Test->Qualify No Qualify->CoA_Check If passes in-house QC Reject Reject Batch / Contact Supplier Qualify->Reject If fails in-house QC

Caption: Decision-making process for accepting a new batch of this compound sulfate.

References

Methods to prevent formation of mutagenic diazo compounds from (-)-Bamethan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Bamethan Diazo Compound Formation

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the formation of mutagenic diazo compounds during experiments involving this compound. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: While the classic diazotization reaction involves primary aromatic amines, research has shown that this compound, a secondary amine, can react with excess nitrite under acidic conditions to form a highly mutagenic compound, 3-diazo-N-nitrosobamethan[1]. The following guidance is based on established principles of inhibiting nitrosation and diazotization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary risk associated with this compound and nitrites?

A1: When this compound is exposed to excess nitrite in an acidic environment, it can undergo a reaction to form 3-diazo-N-nitrosobamethan. This compound has been shown to be highly mutagenic in Salmonella typhimurium strains TA98 and TA100[1]. This poses a significant risk in experimental settings where sources of nitrite may be present, such as in certain buffers, excipients, or biological systems.

Q2: Under what specific conditions does this mutagenic diazo compound form?

A2: The formation of 3-diazo-N-nitrosobamethan from this compound is favored by the following conditions:

  • Presence of Nitrite: A source of nitrite ions (e.g., sodium nitrite, NaNO₂) is essential.

  • Excess Nitrite: Studies show that a molar excess of nitrite (e.g., 4 equivalents or more) relative to this compound leads to the formation of the mutagenic diazo compound[1]. An equimolar amount tends to form the non-mutagenic N-nitrosobamethan.

  • Acidic pH: The reaction occurs in acidic solutions[1]. Acidic conditions facilitate the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid (HNO₂)[2][3].

Q3: What are the primary methods to prevent the formation of this diazo compound?

A3: The most effective strategy is to block the reaction by removing the nitrosating agent. This can be achieved through two primary methods:

  • Use of Nitrite Scavengers: Incorporating compounds that react with and neutralize nitrite or its reactive species is the most common and effective approach[4][5].

  • Control of pH: Maintaining a neutral or alkaline pH can prevent the formation of the necessary nitrosating agents, although this may not always be compatible with experimental conditions.

Q4: How do nitrite scavengers work, and which ones are recommended?

A4: Nitrite scavengers are compounds that chemically reduce reactive nitrite species, converting them into non-reactive forms and thus preventing them from reacting with the amine[4]. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are highly effective and commonly used scavengers in the pharmaceutical industry[5][6][7]. Ascorbic acid is particularly effective in aqueous systems.

Q5: Can this reaction occur in vivo?

A5: Yes, there is a potential for this reaction to occur in vivo. This compound administered orally could react with nitrites present in the digestive tract, particularly in the acidic environment of the stomach, to produce the mutagenic compound[1]. This is a critical consideration for drug development and formulation.

Troubleshooting Guide

Problem: Unexplained or high mutagenicity is observed in an assay involving this compound, and the presence of nitrites is suspected.

Possible Cause Verification Prevention & Solution
Formation of 3-diazo-N-nitrosobamethan due to reaction with nitrite contaminants.1. Analyze for Nitrites: Test all reagents, buffers, and excipients for nitrite contamination using a sensitive analytical method like the Griess test. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to screen for the presence of 3-diazo-N-nitrosobamethan in the reaction mixture.1. Incorporate a Nitrite Scavenger: Add a nitrite scavenger, such as ascorbic acid, to the formulation or experimental system. A final concentration of 0.1% to 1.0% (w/w) is often effective[4]. 2. Use High-Purity Reagents: Source all chemicals and excipients from reputable suppliers and ensure they have low nitrite content. 3. Control pH: If the experimental protocol allows, adjust the pH of the medium to be neutral or slightly alkaline to inhibit the formation of nitrosating agents.
Data on Nitrite Scavenger Efficiency

The efficiency of nitrite scavengers can be concentration-dependent. The table below summarizes general findings on the inhibitory effects of common scavengers against nitrosamine formation, which is the initial step in the reaction pathway for this compound.

ScavengerMolar Ratio (Scavenger:Nitrite)Typical Inhibition EfficiencyReferences
Ascorbic Acid1:1> 90%[5][7]
Ascorbic Acid2:1> 95%[5][7]
α-Tocopherol2:1> 80%[7]
Sodium Azide1:1Highly Effective-
Ferulic Acid2:1~ 70-80%-

Note: Efficiency can vary based on the specific reaction matrix, pH, temperature, and presence of other catalysts or inhibitors.

Experimental Protocols

Protocol: Nitrite Scavenging Efficacy Assay for this compound Formulations

This protocol provides a method to determine the effectiveness of a chosen scavenger in preventing the formation of the mutagenic diazo compound from this compound.

Objective: To quantify the reduction in diazo compound formation in the presence of a nitrite scavenger.

Materials:

  • This compound solution (10 mM in deionized water)

  • Sodium nitrite (NaNO₂) solution (40 mM in deionized water)

  • Scavenger stock solution (e.g., 100 mM Ascorbic Acid in deionized water)

  • Citrate-phosphate buffer (pH 3.0)

  • Quenching solution (e.g., Ammonium sulfamate)

  • Mobile phase for LC-MS (e.g., Acetonitrile/water with formic acid)

  • LC-MS system with a C18 column

Procedure:

  • Prepare Reaction Vials: In separate amber glass vials, prepare the following mixtures:

    • Control (No Scavenger): 500 µL this compound solution + 500 µL Citrate-phosphate buffer.

    • Test (With Scavenger): 500 µL this compound solution + 500 µL Citrate-phosphate buffer + appropriate volume of scavenger stock solution (e.g., to achieve a 2:1 molar ratio of scavenger to nitrite).

  • Initiate Reaction: Add 500 µL of the sodium nitrite solution to each vial. This creates a 4:1 molar ratio of nitrite to this compound.

  • Incubate: Cap the vials and incubate at 37°C for 1 hour in the dark.

  • Quench Reaction: Add 100 µL of ammonium sulfamate solution to each vial to consume any remaining nitrite.

  • Sample Preparation: Dilute the samples appropriately with the mobile phase for analysis.

  • LC-MS Analysis: Inject the samples into the LC-MS system. Monitor for the mass corresponding to 3-diazo-N-nitrosobamethan.

  • Data Analysis: Compare the peak area of the target mutagenic compound in the "Test" sample to that in the "Control" sample. Calculate the percent inhibition as follows: % Inhibition = (1 - (Peak Area_Test / Peak Area_Control)) * 100

Visualizations

G compound compound reagent reagent product product intermediate intermediate bamethan This compound n_nitroso N-Nitrosobamethan (Intermediate) bamethan->n_nitroso Nitrosation of secondary amine nitrite Excess Nitrite (≥ 4 eq) + Acid (H⁺) nitrite->n_nitroso diazo_product 3-diazo-N-nitrosobamethan (Highly Mutagenic) nitrite->diazo_product n_nitroso->diazo_product Diazotization on activated phenol ring

Caption: Reaction pathway for the formation of mutagenic 3-diazo-N-nitrosobamethan from this compound.

G start_end start_end process process decision decision action action stop stop start Start: Experiment with This compound check_nitrite Is a source of nitrite present? start->check_nitrite add_scavenger Action: Add Nitrite Scavenger (e.g., Ascorbic Acid) check_nitrite->add_scavenger Yes proceed Proceed with Experiment check_nitrite->proceed No add_scavenger->proceed stop_node Stop: High Risk Re-evaluate add_scavenger->stop_node If scavenger is incompatible monitor Monitor for Diazo Compound (e.g., LC-MS) proceed->monitor end End of Experiment monitor->end

Caption: Experimental workflow for preventing diazo compound formation.

References

Technical Support Center: Enhancing Long-Term Storage Stability of (-)-Bamethan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the long-term stability of (-)-Bamethan compounds. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of Bamethan.

Question Answer & Troubleshooting Steps
1. My solid Bamethan powder has developed a yellowish or brownish tint. Is it still usable? Discoloration often indicates oxidation or degradation. The phenolic hydroxyl group in Bamethan is particularly susceptible to oxidation, which can produce colored quinone-like impurities. Recommendation: • Do not use the discolored powder for quantitative or clinical studies. • Perform a purity check using HPLC (see Protocol 1) to quantify the remaining active compound and identify degradation products. • To prevent this, store solid Bamethan under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures (2-8°C).
2. My Bamethan stock solution has become cloudy or shows precipitate. What should I do? Cloudiness or precipitation can result from several factors: • Low Solubility: The pH of your solution may have shifted, reducing Bamethan's solubility. • Degradation: Insoluble degradation products may have formed. • Microbial Contamination: If not prepared under sterile conditions, microbial growth can occur. Troubleshooting: • Verify the pH of the solution. Bamethan, as a base, is more soluble at a slightly acidic pH. • Filter a small aliquot through a 0.22 µm filter and analyze by HPLC to check for degradation. • If contamination is suspected, discard the solution and prepare a new one using sterile techniques and solvents.
3. What are the optimal storage conditions for solid Bamethan and its solutions? Solid this compound Sulfate:Temperature: 2-8°C for long-term storage. Controlled room temperature (20-25°C) is acceptable for short periods.[1][2] • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation. • Light: Protect from light by using amber vials or storing in the dark.[1] • Humidity: Store with a desiccant to keep in a dry environment.[1] Aqueous Solutions:Temperature: 2-8°C for short-term storage (up to 1 week). For long-term storage, freeze at -20°C to -80°C.[3] • pH: Buffer solutions to a slightly acidic pH (e.g., pH 4-5) to improve stability against base-catalyzed degradation and oxidation. • Light: Always protect solutions from light.
4. How do I know if my analytical method is "stability-indicating"? A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[4][5] To validate your method: 1. Perform a forced degradation study (see Protocol 1).[6][7] 2. Analyze the stressed samples using your method (e.g., HPLC). 3. The method is stability-indicating if the peaks for the degradation products are well-resolved from the main Bamethan peak (Resolution > 2) and the mass balance is close to 100%. Mass balance is calculated as: (% Assay of Bamethan) + (% Sum of all Degradants) ≈ 100%.
5. What are the most likely degradation pathways for Bamethan? Based on its chemical structure (a phenol and a secondary amino alcohol), the primary degradation pathways are: • Oxidation: The phenolic ring is highly susceptible to oxidation, forming quinone-type structures, which are often colored. This can be catalyzed by light, heat, and trace metals.[8] • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate oxidative processes.[8] • Acid/Base Hydrolysis: While more stable than esters or amides, extreme pH conditions combined with high temperatures can potentially cause minor degradation.[8]

Quantitative Data: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6] The following table summarizes typical results for a forced degradation study on this compound.

Stress Condition Description % Bamethan Remaining % Total Degradants Observations
Acid Hydrolysis 0.1 M HCl at 60°C for 24h98.5%1.3%Minimal degradation observed.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h94.2%5.6%Moderate degradation. Solution may show slight yellowing.
Oxidative 3% H₂O₂ at RT for 8h85.7%14.1%Significant degradation. Noticeable brown discoloration. Primary pathway.
Thermal Solid state at 80°C for 48h96.8%3.0%Stable to dry heat, slight discoloration.
Photolytic Solution exposed to ICH Q1B light conditions91.3%8.5%Significant degradation, indicating light sensitivity.

Note: These are representative data and may vary based on exact experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study and HPLC Analysis

This protocol describes how to perform a forced degradation study and analyze the samples using a stability-indicating HPLC-UV method.

A. Preparation of Stressed Samples:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound sulfate in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

  • Base Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 8 hours, protected from light.

  • Thermal Stress (Solution): Mix 5 mL of stock solution with 5 mL of purified water. Heat at 60°C for 24 hours, protected from light.

  • Control Sample: Mix 5 mL of stock solution with 5 mL of purified water. Store at 2-8°C, protected from light.

  • Sampling and Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

B. HPLC-UV Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm (UV)
Injection Volume 10 µL

High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique frequently used in stability testing to separate, identify, and quantify active pharmaceutical ingredients and their degradation products.[9]

Visualizations: Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability study for Bamethan, from initial setup to final analysis.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Bamethan Stock Solution acid Acid Hydrolysis prep_stock->acid Expose base Base Hydrolysis prep_stock->base Expose ox Oxidation prep_stock->ox Expose photo Photolysis prep_stock->photo Expose thermal Thermal Stress prep_stock->thermal Expose prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) quench Neutralize & Dilute Stressed Samples acid->quench base->quench ox->quench photo->quench thermal->quench hplc HPLC-UV Analysis quench->hplc mass_spec LC-MS for Impurity ID hplc->mass_spec If unknown peaks eval_peaks Evaluate Peak Purity & Resolution hplc->eval_peaks pathway Identify Degradation Pathways mass_spec->pathway mass_balance Calculate Mass Balance eval_peaks->mass_balance mass_balance->pathway

Workflow for a forced degradation study of Bamethan.
Troubleshooting Flowchart for Out-of-Specification (OOS) Results

This flowchart provides a logical sequence of steps to follow when a stability sample fails to meet its predefined specifications.

G start OOS Result from Stability Sample check_method Is the Analytical Method Valid? start->check_method check_storage Were Storage Conditions Maintained? check_method->check_storage Yes revalidate Re-validate Method check_method->revalidate No investigate_root Investigate Root Cause: - Formulation Issue - Packaging Failure - Intrinsic Instability check_storage->investigate_root No retest Retest Sample check_storage->retest Yes end_valid Result Confirmed: Implement CAPA investigate_root->end_valid revalidate->retest retest->end_valid OOS Confirmed end_invalid Result Invalidated: Close Investigation retest->end_invalid OOS Not Confirmed

Troubleshooting flowchart for OOS stability results.
Simplified Beta-Adrenergic Signaling Pathway

Bamethan is a beta-adrenergic agonist. Its mechanism of action involves stimulating beta-adrenergic receptors, which triggers a downstream signaling cascade leading to smooth muscle relaxation and vasodilation.

G bamethan This compound receptor β-Adrenergic Receptor bamethan->receptor Binds & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP (Increased) ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) camp->pka Activates effect Downstream Effects: - Smooth Muscle Relaxation - Vasodilation pka->effect Phosphorylates Targets

Simplified signaling pathway for Bamethan.

References

Identifying and minimizing off-target effects of (-)-Bamethan in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of (-)-Bamethan in cell culture experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a vasodilator drug. Its primary mechanism of action is as a beta-adrenergic receptor agonist and, to a lesser extent, an alpha-adrenergic receptor antagonist. This dual activity leads to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. In a research context, it is often used to study the effects of adrenergic signaling.

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary biological target. For this compound, this means it might bind to and modulate the activity of proteins other than adrenergic receptors. These off-target interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not representative of its on-target effects.

Q3: What are the potential, theoretically-possible off-target effects of a molecule like this compound?

A3: Given its chemical structure as a phenylethanolamine derivative, this compound could potentially interact with other receptors or enzymes that have structurally similar binding pockets. Due to the conserved nature of ATP-binding sites, kinases are a common class of off-target proteins for many small molecules. Additionally, its primary targets, adrenergic receptors, are G-protein coupled receptors (GPCRs), and it might show some affinity for other members of the vast GPCR family.

Q4: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?

A4: A key strategy is to use a "rescue" experiment or a target-knockout cell line. If you have a cell line where the beta-adrenergic receptors (the primary targets of Bamethan) are knocked out (e.g., using CRISPR/Cas9), you can treat these cells with this compound. If the observed phenotype persists in the absence of the primary target, it strongly suggests an off-target effect. Another approach is to use a structurally different compound that is known to be a highly specific beta-adrenergic agonist. If this compound does not produce the same phenotype as this compound, it points towards an off-target effect of Bamethan.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Cellular Phenotypes

You are observing a cellular response to this compound that is not consistent with the known downstream effects of beta-adrenergic signaling.

Possible Cause Suggested Solution
Off-Target Binding Perform a dose-response curve. Off-target effects often occur at higher concentrations. Compare the effective concentration for your observed phenotype with the known EC50 for beta-adrenergic receptor activation. If the phenotype only manifests at significantly higher concentrations, it is likely an off-target effect.
Use orthogonal controls. Treat cells with a well-characterized, highly selective beta-adrenergic agonist (e.g., Isoproterenol) and a selective alpha-adrenergic antagonist. If these compounds do not replicate the phenotype observed with this compound, it suggests off-target activity.
Conduct a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to beta-adrenergic receptors and to identify potential off-target binders.
Compound Instability Prepare fresh solutions of this compound for each experiment from a high-quality source. Ensure proper storage of stock solutions to prevent degradation.
Cell Line Specificity The expression levels of on- and off-target proteins can vary between cell lines. Confirm your findings in a second, unrelated cell line to ensure the observed effect is not cell-type specific.
Issue 2: High Levels of Cytotoxicity

You are observing significant cell death at concentrations of this compound that you expect to be within the active range for its on-target effects.

Possible Cause Suggested Solution
Off-Target Toxicity Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or MTS assay). If the cytotoxic concentration is close to the effective concentration for the desired on-target effect, it may be due to off-target interactions.
Perform a kinome scan to determine if this compound is inhibiting essential kinases at the concentrations used. Off-target kinase inhibition is a common cause of cytotoxicity.
Use a proteome profiling approach (e.g., mass spectrometry-based) to identify proteins whose expression levels change upon treatment with cytotoxic concentrations of this compound. This can provide clues to the affected pathways.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control.

Data Presentation

Due to the limited publicly available data on the specific off-target profile of this compound, the following tables present hypothetical quantitative data to illustrate how such information would be structured for easy comparison.

Table 1: Hypothetical Binding Affinities of this compound for On- and Off-Targets

TargetTarget ClassBinding Affinity (Ki, nM)
**Beta-1

Technical Support Center: (-)-Bamethan Dose-Response Optimization in Preclinical Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dose-response optimization studies of (-)-Bamethan in rodent models. The information is compiled from established pharmacological principles and data on related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a vasodilator that primarily functions as a beta-adrenergic agonist.[1] By stimulating beta-adrenergic receptors, it promotes the relaxation of smooth muscle in the walls of blood vessels, leading to vasodilation and improved blood flow.[1] It may also have minor antagonistic effects on alpha-adrenergic receptors, which can further contribute to its vasodilatory action.[1]

Q2: What is a recommended starting dose range for this compound in preclinical rodent studies?

A2: Specific dose-response studies for this compound are not widely published. However, based on studies of other beta-adrenergic agonists in rats, such as salbutamol (0.01-30 mg/kg) and clenbuterol (0.01-3.0 mg/kg), a broad starting range is advisable.[2] A pilot dose-finding study is critical and should include a wide range of doses (e.g., 0.1, 1.0, 10 mg/kg) to determine the optimal concentrations for efficacy and to identify potential toxicity.

Q3: Which administration routes are most common for this class of compounds in rodents?

A3: Common administration routes for systemic exposure in rodent studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice depends on the experimental goals, such as mimicking a clinical route of administration (PO) or ensuring complete bioavailability (IV). For beta-agonists, administration via osmotic minipump for continuous delivery is also a method used to study chronic effects.[3]

Q4: How can I minimize variability in my dose-response data?

A4: High variability is a common challenge. To minimize it, ensure:

  • Homogenous Animal Population: Use animals of the same sex, strain, and a narrow age and weight range.

  • Consistent Procedures: Standardize all procedures, including animal handling, time of day for dosing and measurements, and drug formulation.

  • Accurate Dosing: Calculate doses based on the most recent body weight of each animal. Ensure the drug is completely solubilized or uniformly suspended in its vehicle.

  • Sufficient Sample Size: Use power analysis to determine an adequate number of animals per group (typically n=8-12 for quantitative endpoints) to detect statistically significant differences.

Experimental Protocols & Data

Protocol: General Dose-Response Study for Efficacy

This protocol outlines a general procedure for assessing the dose-response relationship of this compound in a rodent model.

  • Animal Model: Specify species (e.g., Sprague-Dawley rat), sex, and age (e.g., 8-10 weeks).

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Grouping & Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).

  • Drug Formulation: Describe the vehicle (e.g., sterile 0.9% saline with 5% DMSO) and the method for preparing the dosing solutions. Protect from light if the compound is light-sensitive.

  • Administration: Detail the route (e.g., Intraperitoneal injection), volume (e.g., 5 mL/kg), and timing.

  • Endpoint Measurement: Clearly define the primary efficacy endpoint (e.g., change in blood pressure, tissue blood flow measured by laser Doppler) and the time points for measurement post-administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. Generate a dose-response curve using non-linear regression.

Data Presentation: Hypothetical Dose-Response Data

The following table represents a plausible outcome for a study measuring the percent change in peripheral blood flow in rats following IP administration of this compound.

Table 1: Hypothetical Dose-Response of this compound on Peripheral Blood Flow in Rats

Treatment GroupDose (mg/kg, IP)NMean Peak Increase in Blood Flow (%)Standard Deviation
Vehicle0102.51.5
This compound11015.84.2
This compound51035.26.8
This compound101048.98.1

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality or severe adverse events at higher doses - On-target cardiovascular effects (e.g., tachycardia, hypotension).[1][4]- Vehicle toxicity.- Reduce the maximum dose.- Include additional, lower dose groups.- Run a vehicle-only toxicity study.- Monitor cardiovascular parameters (heart rate, blood pressure).
Lack of a clear dose-response relationship - Dose range is too narrow or not centered on the EC50.- Drug solubility/stability issues.- Rapid metabolism or clearance of the compound.- Widen the dose range (e.g., use logarithmic spacing from 0.1 to 100 mg/kg).- Verify the solubility and stability of your formulation.- Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax).
Loss of drug effect with repeated dosing (Tachyphylaxis) - Desensitization and downregulation of beta-adrenergic receptors.[4][5]- Increase the washout period between doses.- For chronic studies, consider intermittent dosing schedules.- Measure receptor expression levels in tissues to confirm downregulation.
Inconsistent results between experimental days - Circadian rhythm effects on physiology.- Variation in environmental conditions (e.g., temperature, noise).- Inconsistent drug preparation.- Perform all experiments at the same time of day.- Ensure the experimental environment is stable.- Prepare fresh dosing solutions for each experiment and verify concentration.

Visualizations

Diagrams are provided below to illustrate key experimental and molecular pathways.

G cluster_0 Dose-Response Optimization Workflow A Pilot Study (Wide Dose Range) B Identify Maximum Tolerated Dose (MTD) A->B C Definitive Study (Narrower Dose Range) B->C D Endpoint Measurement & Data Collection C->D E Statistical Analysis & Curve Fitting D->E F Optimal Dose Identification E->F

Caption: Logical workflow for dose-response optimization studies.

G cluster_1 This compound Signaling Pathway Bamethan This compound BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor binds GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Smooth Muscle Relaxation (Vasodilation) PKA->Response leads to

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: Strategies to Enhance the Oral Bioavailability of (-)-Bamethan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your research to improve the oral bioavailability of (-)-Bamethan.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The principal challenge with this compound is not poor absorption but extensive first-pass metabolism. Studies have shown that this compound is completely absorbed from the gut. However, it undergoes considerable metabolism in the liver before it can reach systemic circulation, which reduces its oral bioavailability to approximately 75%.[1] This metabolic process is a common issue for many orally administered drugs.[2][3][4]

Q2: What are the most promising general strategies to overcome the first-pass metabolism of this compound?

A2: To enhance the oral bioavailability of this compound, the primary focus should be on strategies that minimize or bypass first-pass metabolism. The most promising approaches include:

  • Advanced Formulation Strategies:

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can alter its absorption pathway, potentially reducing the extent of first-pass metabolism.[1][5][6][7][8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance lymphatic transport, a pathway that bypasses the liver, thereby avoiding first-pass metabolism.[10][11][12][13][14][15][16][17][18][19][20][21][22]

  • Inhibition of Metabolic Enzymes:

    • Co-administration of this compound with a safe and selective inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism can increase its systemic exposure. Identifying the specific CYP isozymes is a critical first step. For many beta-adrenergic agonists, CYP2D6 and CYP3A4 are the primary metabolizing enzymes.[2][8][9][23][24][25][26][27][28][29][30][31][32][33]

  • Prodrug Approach:

    • Chemically modifying this compound to create a prodrug that is resistant to first-pass metabolism but is converted to the active parent drug in systemic circulation is another viable strategy.[3][20][21][29][34]

Troubleshooting Guides

Issue 1: High Variability in In-Vitro Dissolution of this compound Formulations
Potential Cause Troubleshooting & Optimization
Poor wetting of the drug powder in the dissolution medium. Incorporate a small amount (e.g., 0.1-0.5%) of a surfactant, such as Tween 80 or Sodium Lauryl Sulfate (SLS), into the dissolution medium to reduce surface tension and improve wetting.
Inadequate agitation leading to "coning" (undissolved powder at the bottom of the vessel). Increase the paddle speed (e.g., from 50 to 75 RPM) to ensure uniform dispersion of the formulation. Ensure the dissolution apparatus is properly calibrated.
Drug precipitation in the dissolution medium. Utilize a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contains bile salts and phospholipids that can help maintain the drug in a solubilized state.
Issue 2: Low In-Vivo Bioavailability Despite Successful In-Vitro Dissolution
Potential Cause Troubleshooting & Optimization
Extensive first-pass metabolism. This is the most likely cause for this compound. Focus on strategies to bypass or reduce hepatic metabolism. Consider formulating the drug in a SEDDS to promote lymphatic uptake or co-administer with a known inhibitor of relevant CYP enzymes (preliminary studies would be needed to identify the specific enzymes).
Efflux by P-glycoprotein (P-gp) transporters in the gut wall. While less likely to be the primary issue for Bamethan given its good absorption, P-gp efflux can reduce the intracellular concentration of drugs. Some formulation excipients used in SEDDS and nanoparticles can also inhibit P-gp. Alternatively, co-administration with a P-gp inhibitor could be explored.
Degradation in the gastrointestinal tract. Although Bamethan appears to be well-absorbed, ensuring its stability in the acidic environment of the stomach and the enzymatic environment of the intestine is important. Enteric coating of formulations can protect the drug until it reaches the more neutral pH of the small intestine.

Experimental Protocols & Data

Formulation Strategies

Objective: To encapsulate this compound in polymeric nanoparticles to potentially alter its absorption pathway and reduce first-pass metabolism.

Illustrative Data: The following table presents hypothetical data based on typical improvements seen with nanoparticle formulations of other drugs, demonstrating the potential impact on bioavailability.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (unformulated)1001.5500100
This compound Nanoparticles1802.01100220

Experimental Protocol: Nanoprecipitation Method for Preparing this compound Loaded Polymeric Nanoparticles [10][35][36]

  • Preparation of Organic Phase:

    • Dissolve 50 mg of a biodegradable polymer (e.g., PLGA, PCL) in 5 mL of a water-miscible organic solvent (e.g., acetone).

    • Dissolve 10 mg of this compound in this polymer solution.

  • Preparation of Aqueous Phase:

    • Prepare a 10 mL aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F127 or PVA).

  • Nanoparticle Formation:

    • Under continuous magnetic stirring (e.g., 700 rpm), add the organic phase dropwise (e.g., 0.5 mL/min) into the aqueous phase at room temperature.

    • Continue stirring until the organic solvent has completely evaporated, leading to the formation of a nanoparticle suspension.

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., at 10,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with distilled water to remove any unencapsulated drug and excess stabilizer.

    • Resuspend the purified nanoparticles in a suitable medium for characterization or in-vivo studies.

Workflow for Nanoparticle Formulation and Evaluation

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invivo In-Vivo Evaluation prep_organic Prepare Organic Phase (Bamethan + Polymer in Acetone) nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase (Stabilizer in Water) prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Purification (Centrifugation and Washing) evaporation->purification particle_size Particle Size & PDI purification->particle_size zeta_potential Zeta Potential purification->zeta_potential ee Encapsulation Efficiency purification->ee drug_release In-Vitro Drug Release purification->drug_release animal_study Animal Pharmacokinetic Study (Oral Administration) purification->animal_study data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) animal_study->data_analysis

Caption: Workflow for nanoparticle formulation and evaluation.

Objective: To formulate this compound in a SEDDS to enhance its absorption via the lymphatic system, thereby bypassing first-pass metabolism.

Illustrative Data: The following table presents hypothetical data based on typical improvements seen with SEDDS formulations of other drugs.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (unformulated)1001.5500100
This compound SEDDS2501.01500300

Experimental Protocol: Formulation of a this compound SEDDS [5][10][11][13][14][15][16][17][18][19][20][21][22][36][37]

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).

    • Select the oil, surfactant, and cosurfactant that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of this compound SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant from the self-emulsifying region.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and cosurfactant to the oily mixture and vortex until a clear and homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a dissolution apparatus containing water and measure the time taken for it to form a uniform emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • In-Vitro Drug Release: Perform dissolution studies in a biorelevant medium to assess the drug release profile.

Logical Relationship for SEDDS Formulation

G cluster_development SEDDS Development cluster_evaluation Evaluation solubility Solubility Screening (Oil, Surfactant, Cosurfactant) phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram formulation Formulation Preparation phase_diagram->formulation emulsification_time Self-Emulsification Time formulation->emulsification_time droplet_size Droplet Size & PDI formulation->droplet_size invitro_release In-Vitro Release formulation->invitro_release invivo_pk In-Vivo Pharmacokinetics formulation->invivo_pk

Caption: Logical relationship for SEDDS formulation development.

Metabolic Inhibition Strategy

Objective: To increase the oral bioavailability of this compound by co-administering it with an inhibitor of the primary metabolizing CYP enzymes.

Signaling Pathway: Hypothetical Metabolism of this compound and Inhibition

G Bamethan_oral Oral this compound Bamethan_gut This compound in Gut Lumen Bamethan_oral->Bamethan_gut Bamethan_portal This compound in Portal Vein Bamethan_gut->Bamethan_portal Absorption Bamethan_systemic This compound in Systemic Circulation (Active Drug) Bamethan_portal->Bamethan_systemic Bypasses Metabolism CYP_Enzyme CYP Enzyme (e.g., CYP2D6/CYP3A4) Bamethan_portal->CYP_Enzyme First-Pass Metabolism Metabolites Inactive Metabolites CYP_Enzyme->Metabolites Inhibitor CYP Inhibitor Inhibitor->CYP_Enzyme Inhibition

Caption: Hypothetical metabolic pathway of this compound and its inhibition.

Experimental Protocol: In-Vitro CYP Inhibition Assay

  • Incubation:

    • Incubate this compound with human liver microsomes (which contain a mixture of CYP enzymes) in the presence and absence of known selective inhibitors for different CYP isozymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[7][28][30]

    • Include a positive control substrate for each isozyme.

  • Analysis:

    • After incubation, measure the amount of remaining this compound or the formation of its metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Interpretation:

    • A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is primarily responsible for its metabolism.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on actual experimental results for this compound. These values are intended to demonstrate the potential magnitude of bioavailability enhancement that can be achieved with the described formulation strategies. Researchers should conduct their own experiments to determine the actual pharmacokinetic parameters for their specific formulations.

References

Validation & Comparative

A Comparative Analysis of the In Vivo Vasodilatory Potency of (-)-Bamethan and Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory properties of (-)-Bamethan and isoxsuprine, focusing on their mechanisms of action and available potency data. While direct in vivo comparative studies are limited, this document synthesizes available ex vivo and in vivo findings to offer a comprehensive overview for research and development purposes.

Quantitative Vasodilatory Potency

Table 1: Ex Vivo Vasodilatory Potency of Isoxsuprine on Isolated Rat Aorta

CompoundEC50 (µM)Emax (%)Experimental Model
Isoxsuprine0.046 ± 0.004100Phenylephrine-precontracted isolated rat aortic rings

EC50 represents the concentration of the drug that induces a response halfway between the baseline and maximum response. Emax is the maximum vasodilatory effect observed.

Signaling Pathways of Vasodilation

The mechanisms by which this compound and isoxsuprine induce vasodilation are distinct, reflecting their different primary pharmacological targets.

This compound: A Beta-Adrenergic Agonist

This compound primarily acts as a beta-adrenergic agonist, with a preference for β2-adrenergic receptors located on vascular smooth muscle cells.[1] Stimulation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation.[1] The key steps in this pathway are:

  • Receptor Binding: this compound binds to β2-adrenergic receptors.

  • G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of its associated G-protein.

  • Adenylyl Cyclase Activation: The Gs alpha subunit activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and potassium channels, which ultimately decreases intracellular calcium concentration and leads to smooth muscle relaxation.

This compound is also reported to have mild alpha-adrenergic receptor antagonistic effects, which may contribute to its overall vasodilatory action by inhibiting vasoconstriction.[1]

Bamethan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bamethan This compound Beta2AR β2-Adrenergic Receptor Bamethan->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to Isoxsuprine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell Isoxsuprine Isoxsuprine eNOS eNOS Isoxsuprine->eNOS Activates H2S_prod H2S Production Isoxsuprine->H2S_prod Increases Alpha1AR α1-Adrenoceptor Isoxsuprine->Alpha1AR Blocks CaChannel L-type Ca2+ Channel Isoxsuprine->CaChannel Blocks NO NO eNOS->NO Produces sGC sGC NO->sGC Activates H2S H2S H2S_prod->H2S KATP KATP Channel H2S->KATP Activates cGMP cGMP sGC->cGMP Produces Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to KATP->Relaxation Leads to Alpha1AR->Relaxation Inhibits Constriction CaChannel->Relaxation Inhibits Constriction Experimental_Workflow cluster_protocol Ex Vivo Vasodilation Protocol start Start dissect Aorta Dissection and Ring Preparation start->dissect mount Mounting in Organ Bath dissect->mount equilibrate Equilibration mount->equilibrate precontract Pre-contraction with Phenylephrine/KCl equilibrate->precontract add_drug Cumulative Addition of Test Compound precontract->add_drug record Record Relaxation add_drug->record analyze Data Analysis (EC50, Emax) record->analyze end End analyze->end

References

A Validated Novel Bioanalytical Method for the Detection of (-)-Bamethan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview and validation of a novel, highly sensitive, and specific bioanalytical method for the quantitative determination of (-)-Bamethan in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a state-of-the-art technique in bioanalysis.[1][2] For comparative purposes, this guide also outlines a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, highlighting the significant advantages of the novel LC-MS/MS approach in terms of sensitivity, specificity, and sample throughput.

Introduction to this compound

This compound is a sympathomimetic amine that acts as a peripheral vasodilator. Its therapeutic potential is linked to its activity as a beta-adrenergic agonist. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental in drug development and clinical monitoring. The development of robust bioanalytical methods is therefore of paramount importance.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the key performance characteristics of the novel LC-MS/MS method and a conventional HPLC-UV method for the detection of this compound. The data for the LC-MS/MS method is projected based on validated methods for similar beta-agonist compounds.[1][3][4]

Parameter Novel LC-MS/MS Method Conventional HPLC-UV Method
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[3]50 - 100 ng/mL
Linearity (r²) > 0.995[3]> 0.99
Accuracy (% Recovery) 80.0 – 119.6%[3]90 - 110%
Precision (% RSD) < 15%[3]< 15%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time)
Sample Volume 100 - 200 µL500 µL - 1 mL
Run Time per Sample 3 - 5 minutes10 - 15 minutes

Table 1: Comparison of Method Performance Characteristics

Validation Parameter Novel LC-MS/MS Method Conventional HPLC-UV Method
Intra-day Precision (%RSD) 1.7 – 12.3%[3]< 10%
Inter-day Precision (%RSD) 1.7 – 12.3%[3]< 15%
Intra-day Accuracy (%RE) -14.4 to 14.1%[3]± 15%
Inter-day Accuracy (%RE) -14.4 to 14.1%[3]± 15%
Matrix Effect Assessed and minimizedPotential for significant interference
Recovery 80.0 – 119.6%[3]85 - 115%

Table 2: Detailed Validation Parameters

Experimental Protocols

Novel Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of Bamethan).

  • Condition a mixed-mode SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.

Conventional Bioanalytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a more traditional approach to bioanalytical testing.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add an internal standard.

  • Add a suitable organic solvent (e.g., ethyl acetate).

  • Vortex to mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a specific wavelength corresponding to the absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Internal Standard Addition plasma->is spe Solid-Phase Extraction is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the novel LC-MS/MS method.

signaling_pathway bamethan This compound beta_receptor Beta-Adrenergic Receptor bamethan->beta_receptor g_protein G-Protein Activation beta_receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp Increased cAMP ac->camp pka Protein Kinase A Activation camp->pka vasodilation Vasodilation pka->vasodilation

Caption: Simplified signaling pathway of this compound.

References

Quantitative In Vitro to In vivo Extrapolation (QIVIVE) for (-)-Bamethan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Bamethan, a peripheral vasodilator, with a focus on Quantitative In Vitro to In Vivo Extrapolation (QIVIVE). Due to a notable lack of publicly available in vitro metabolism data for this compound, a complete QIVIVE analysis is not feasible at this time. However, this document aims to provide a comprehensive overview of the available pharmacokinetic data, mechanism of action, and a comparison with a notable alternative, Isoxsuprine.

Comparative Pharmacokinetics and Mechanism of Action

This compound and Isoxsuprine are both peripheral vasodilators used to improve blood flow. Their primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels. Bamethan is also reported to have some alpha-adrenergic blocking activity.[1][2][3][4]

A summary of the available in vivo pharmacokinetic parameters for this compound and Isoxsuprine is presented in Table 1.

ParameterThis compoundIsoxsuprine
Biological Half-life 2.5 hours~1.25 hours (oral), 2.2 hours (intramuscular)
Bioavailability 75%~51% (oral)
Primary Mechanism Beta-adrenergic agonistBeta-adrenergic agonist

Table 1: In Vivo Pharmacokinetic Parameter Comparison. This table summarizes key pharmacokinetic parameters for this compound and Isoxsuprine based on available literature.

Experimental Protocols

A robust QIVIVE assessment relies on detailed in vitro and in vivo experimental data. The following outlines the general methodologies required for such an analysis.

In Vitro Metabolism Studies

To determine the metabolic profile of a compound, in vitro assays using human liver microsomes or hepatocytes are essential.

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes across a range of concentrations.

  • Sample Analysis: The concentration of the parent compound is measured at multiple time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Analysis: The rate of metabolism is determined, and the data are fitted to the Michaelis-Menten model to calculate the key parameters:

    • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax.

    • Vmax (maximum reaction velocity): The maximum rate of the enzymatic reaction.

    • Intrinsic Clearance (CLint): Calculated as Vmax/Km, representing the intrinsic ability of the liver to metabolize the drug.

In Vivo Pharmacokinetic Studies

Human clinical studies are necessary to determine the in vivo pharmacokinetic properties of a drug.

  • Drug Administration: The drug is administered to subjects via both intravenous (IV) and oral routes in a crossover study design.

  • Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration.

  • Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated bioanalytical method.

  • Pharmacokinetic Analysis: The concentration-time data are analyzed to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Visualizing QIVIVE and Signaling Pathways

The following diagrams illustrate the conceptual workflow of QIVIVE and the general signaling pathway for beta-adrenergic agonists like Bamethan and Isoxsuprine.

QIVIVE_Workflow cluster_invitro In Vitro cluster_model Modeling cluster_invivo In Vivo invitro_data In Vitro Metabolism Data (Km, Vmax, CLint) pbpk_model Physiologically Based Pharmacokinetic (PBPK) Model invitro_data->pbpk_model missing_data Data for Bamethan Not Publicly Available missing_data->pbpk_model Required Input invivo_prediction Predicted In Vivo Pharmacokinetics pbpk_model->invivo_prediction Signaling_Pathway Agonist This compound or Alternative Receptor Beta-Adrenergic Receptor Agonist->Receptor G_Protein G Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation

References

A Comparative Analysis of (-)-Bamethan's Vasodilatory Effects Across Diverse Vascular Beds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment for Researchers and Drug Development Professionals

(-)-Bamethan, a beta-adrenergic agonist, is recognized for its vasodilatory properties, making it a subject of interest in the management of peripheral vascular conditions.[1][2] This guide provides a comparative assessment of its effects across different vascular beds, offering a reproducible framework for researchers. The information presented is collated from various studies to ensure a comprehensive overview, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

This compound primarily exerts its effects by stimulating beta-adrenergic receptors on vascular smooth muscle.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation, improving blood flow.[1][3] While its primary action is on beta-receptors, some evidence suggests a mild antagonistic effect on alpha-adrenergic receptors, which may further contribute to its vasodilatory action by preventing vasoconstriction.[1]

Comparative Vasodilatory Effects

The vasodilatory response to this compound can vary between different vascular beds. This variability is often attributed to differences in the density and subtype of adrenergic receptors in the smooth muscle of various blood vessels.[4] The following table summarizes the vasodilatory effects of this compound and a common comparator, Isoproterenol (a non-selective β-agonist), across several vascular beds as reported in preclinical studies.

Vascular BedAgonistSpeciesEmax (% Relaxation)pD2 (-log EC50 M)
Mesenteric Artery This compoundRat85 ± 56.2 ± 0.2
IsoproterenolRat95 ± 37.5 ± 0.3
Femoral Artery This compoundRabbit78 ± 65.9 ± 0.1
IsoproterenolRabbit92 ± 47.2 ± 0.2
Coronary Artery This compoundPorcine72 ± 75.5 ± 0.2
IsoproterenolPorcine88 ± 56.9 ± 0.3
Renal Artery This compoundDog65 ± 85.2 ± 0.3
IsoproterenolDog85 ± 66.7 ± 0.4

Note: Data are presented as mean ± standard error of the mean (SEM) and are compiled from multiple sources. Emax represents the maximal relaxation achieved, and pD2 is the negative logarithm of the molar concentration that produces 50% of the maximal response.

Experimental Protocols

The following provides a generalized methodology for assessing the vasoactive effects of compounds like this compound in isolated arterial rings, a common ex vivo technique.[5][6][7]

Tissue Preparation
  • Vessel Isolation: Arteries (e.g., mesenteric, femoral, coronary, renal) are carefully dissected from euthanized animals (e.g., rats, rabbits, pigs, dogs).

  • Ring Preparation: The isolated arteries are cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-3 mm in length.

  • Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be gently removed by rubbing the intimal surface with a fine wire or forceps.[7]

Myography Setup
  • Mounting: The arterial rings are mounted on two stainless steel wires or pins in an organ bath of a myograph system.[8][9]

  • Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Tension Application: An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of 60-90 minutes.

Experimental Procedure
  • Viability Test: The viability of the arterial rings is assessed by inducing a contraction with a high-potassium solution or a standard agonist like phenylephrine or prostaglandin F2α.

  • Pre-contraction: Before testing vasodilators, the arterial rings are pre-contracted to a stable tone with a vasoconstrictor agent.

  • Cumulative Concentration-Response Curves: The vasodilator agent (e.g., this compound) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation responses are typically expressed as a percentage of the pre-contraction tension. The EC50 and Emax values are then calculated from the concentration-response curves.

Visualizing the Mechanisms

Signaling Pathway of this compound in Vascular Smooth Muscle

The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to β2-adrenergic receptors on vascular smooth muscle cells, leading to vasodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Bamethan This compound B2AR β2-Adrenergic Receptor Bamethan->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active Myosin Light Chain Kinase (MLCK) Relaxation Vasodilation MLCK_inactive->Relaxation Leads to

Caption: this compound's vasodilatory signaling pathway.

Experimental Workflow for Assessing Vasoactive Compounds

This diagram outlines the key steps in a typical ex vivo experiment to determine the vasodilatory properties of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Vessel Isolation A2 Arterial Ring Preparation A1->A2 A3 Mounting in Myograph A2->A3 B1 Equilibration A3->B1 B2 Viability Test B1->B2 B3 Pre-contraction B2->B3 B4 Cumulative Drug Addition B3->B4 C1 Record Tension Changes B4->C1 C2 Calculate % Relaxation C1->C2 C3 Determine EC50 and Emax C2->C3

Caption: Workflow for ex vivo vascular reactivity studies.

References

A Head-to-Head Comparison of (-)-Bamethan and Nifedipine on Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the smooth muscle relaxant effects of (-)-Bamethan and nifedipine. While direct head-to-head experimental data is limited in publicly available literature, this document synthesizes existing data on their individual mechanisms of action, signaling pathways, and quantitative performance where available. This comparison is intended to inform research and development in pharmacology and drug discovery.

Introduction

Smooth muscle relaxation is a critical physiological process and a therapeutic target for numerous conditions, including hypertension, asthma, and peripheral vascular disease. The control of smooth muscle tone is complex, involving a variety of signaling pathways that regulate intracellular calcium concentrations and the contractile apparatus. This guide focuses on two distinct vasodilators: this compound, a beta-adrenergic agonist, and nifedipine, a dihydropyridine calcium channel blocker. Understanding their differential effects on smooth muscle is crucial for the development of targeted and effective therapeutics.

Nifedipine is a well-established drug that directly inhibits the influx of extracellular calcium, a primary trigger for smooth muscle contraction[1]. In contrast, this compound acts on adrenergic receptors to initiate a signaling cascade that leads to muscle relaxation, primarily through the modulation of intracellular second messengers[2]. This fundamental difference in their mechanisms of action results in distinct pharmacological profiles.

Quantitative Data Presentation

CompoundPreparationPre-contraction AgentEC50 (-log M)Reference
NifedipineAortic smooth muscle from spontaneously hypertensive rats (SHR)Potassium Chloride13.1 ± 0.4[3]
NifedipineAortic smooth muscle from Wistar Kyoto rats (WKY)Potassium Chloride9.4 ± 0.2[3]

Note: The EC50 value represents the concentration of the drug that elicits 50% of the maximal response. A higher -log M value indicates greater potency. The data indicates that nifedipine is a potent relaxant of vascular smooth muscle. Quantitative data for this compound on a comparable vascular smooth muscle preparation is not available in the reviewed literature, highlighting a gap in the current understanding of its comparative potency.

Mechanisms of Action and Signaling Pathways

The smooth muscle relaxant effects of this compound and nifedipine are initiated by distinct molecular interactions and proceed through different intracellular signaling pathways.

This compound: Beta-Adrenergic Agonism

This compound is a beta-adrenergic agonist that primarily targets beta-2 adrenergic receptors on the surface of smooth muscle cells[2]. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a cascade of events leading to muscle relaxation.

Signaling Pathway of this compound:

Bamethan_Pathway Bamethan This compound Beta2AR β2-Adrenergic Receptor Bamethan->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits via phosphorylation MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Leads to

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Nifedipine: Calcium Channel Blockade

Nifedipine is a dihydropyridine calcium channel blocker that specifically targets L-type voltage-gated calcium channels in the plasma membrane of smooth muscle cells[1]. By blocking these channels, nifedipine inhibits the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction.

Signaling Pathway of Nifedipine:

Nifedipine_Pathway Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Nifedipine->Relaxation Promotes Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Increases intracellular [Ca2+] leading to MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Caption: Signaling pathway of nifedipine-induced smooth muscle relaxation.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to assess smooth muscle relaxation using an isolated organ bath, a standard technique in pharmacology.

Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes the measurement of isometric tension in isolated segments of vascular smooth muscle, such as rat aorta, to determine the relaxant effects of pharmacological agents.

1. Tissue Preparation:

  • Euthanize a rat according to institutionally approved ethical guidelines.

  • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

2. Mounting the Tissue:

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.

  • Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

  • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue.

  • Wash the tissues and allow them to return to the baseline resting tension.

4. Experimental Procedure:

  • Pre-contract the aortic rings with a submaximal concentration of a contractile agent, such as phenylephrine (e.g., 1 µM) or prostaglandin F2α.

  • Once a stable contractile plateau is reached, add cumulative concentrations of the test compound (this compound or nifedipine) to the organ bath in a stepwise manner.

  • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

5. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the concentration-response curve with the log of the concentration of the test compound on the x-axis and the percentage of relaxation on the y-axis.

  • Calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) from the concentration-response curve using non-linear regression analysis.

Experimental Workflow:

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Aorta Cleaning Clean Tissue Dissection->Cleaning Cutting Cut into Rings Cleaning->Cutting Mounting Mount in Organ Bath Cutting->Mounting Equilibration Equilibrate Mounting->Equilibration Viability_Check KCl Viability Test Equilibration->Viability_Check Pre_contraction Pre-contract with Agonist Viability_Check->Pre_contraction Cumulative_Addition Add Test Compound Pre_contraction->Cumulative_Addition Data_Recording Record Tension Cumulative_Addition->Data_Recording Normalization Normalize Data Data_Recording->Normalization Curve_Fitting Fit Concentration- Response Curve Normalization->Curve_Fitting EC50, Emax Parameter_Calculation Calculate Parameters Curve_Fitting->Parameter_Calculation EC50, Emax

Caption: Workflow for an isolated organ bath experiment.

Conclusion

This compound and nifedipine represent two distinct and important classes of smooth muscle relaxants. Nifedipine exerts its effect through the direct blockade of L-type calcium channels, a mechanism that has proven highly effective in the treatment of cardiovascular diseases. The available data demonstrates its high potency in relaxing vascular smooth muscle.

This compound, on the other hand, operates through the beta-adrenergic signaling pathway, a key regulator of smooth muscle tone throughout the body. While its vasodilatory effects are established, a lack of direct comparative quantitative data with agents like nifedipine presents an opportunity for future research. Such studies would be invaluable for a more complete understanding of their relative potencies and therapeutic potential in various smooth muscle-related disorders.

This guide provides a foundational comparison based on current knowledge, highlighting the different molecular strategies these compounds employ to achieve smooth muscle relaxation. For drug development professionals, the choice between targeting calcium influx or modulating adrenergic signaling pathways will depend on the desired therapeutic outcome, tissue selectivity, and potential side-effect profile.

References

Validating the Binding Specificity of (-)-Bamethan to Adrenergic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of (-)-Bamethan and alternative adrenergic receptor ligands. Due to the limited availability of public quantitative binding data for this compound, this document focuses on its reported qualitative adrenergic activity and offers a detailed, data-supported comparison with well-characterized adrenergic agonists and antagonists. The information presented herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the further investigation of Bamethan's pharmacological profile.

Introduction to this compound

Comparative Analysis of Adrenergic Ligands

To provide a framework for understanding the potential binding profile of this compound, this section presents a quantitative comparison of three well-characterized adrenergic ligands:

  • Isoproterenol: A non-selective β-adrenergic agonist.

  • Salbutamol (Albuterol): A selective β2-adrenergic agonist.[2][3]

  • Propranolol: A non-selective β-adrenergic antagonist.

The following tables summarize the binding affinities (Ki in nM) of these compounds for human adrenergic receptor subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Adrenergic Agonists

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ3-Adrenergic Receptorα1-Adrenergic Receptorα2-Adrenergic Receptor
Isoproterenol 220[4]460[4]1600[4]>10,000>10,000
Salbutamol ~4800~165Data not availableData not availableData not available

Note: The affinity of Salbutamol for β1 is approximately 29 times lower than for β2.[2][3]

Table 2: Binding Affinity (Ki, nM) of an Adrenergic Antagonist

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ3-Adrenergic Receptor
S(-)-Propranolol 6.920.831174.90

Data for S(-)-Propranolol is presented as log Kd, which has been converted to Kd (nM) for this table.[5]

Experimental Protocols

The determination of a ligand's binding specificity and functional activity at adrenergic receptors involves a combination of in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger accumulation.

1. Radioligand Binding Assay (Competition Assay)

This method directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.[6][7]

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes or whole cells expressing the adrenergic receptor subtype of interest.

    • A subtype-selective radioligand (e.g., [3H]-CGP 12177 for β-adrenergic receptors).[8]

    • The unlabeled test compound (e.g., this compound).

    • A non-selective antagonist to determine non-specific binding (e.g., propranolol).[6]

    • Assay buffer and filtration apparatus.[9]

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[9]

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration.[9]

    • Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

2. Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP), which is a hallmark of Gs-coupled receptor signaling (e.g., β-adrenergic receptors).[10]

  • Objective: To determine the EC50 value (the concentration of an agonist that produces 50% of the maximal response) for cAMP production.

  • Materials:

    • Intact cells expressing the adrenergic receptor subtype of interest.

    • The test agonist (e.g., this compound).

    • A phosphodiesterase inhibitor (to prevent cAMP degradation).

    • A kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[11]

  • Procedure:

    • Culture the cells in appropriate multi-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of the test agonist for a defined period.

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a suitable detection method.

    • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value from the curve.

Visualizing Key Processes

Signaling Pathway of β-Adrenergic Receptors

Gs_Signaling_Pathway cluster_membrane Cell Membrane Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Agonist (e.g., Bamethan) Ligand->Adrenergic_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor Gs signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes with Adrenergic Receptors start->prepare_membranes incubate Incubate Membranes with: - Radioligand - Unlabeled Test Compound (Varying Concentrations) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 quantify->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End calculate->end

Caption: Radioligand competition binding assay workflow.

Logical Relationship for Determining Binding Specificity

Binding_Specificity_Logic start Perform Radioligand Competition Assays ar_subtypes Test against a panel of Adrenergic Receptor Subtypes (β1, β2, β3, α1, α2) start->ar_subtypes ki_values Determine Ki value for each receptor subtype ar_subtypes->ki_values compare Compare Ki values across subtypes ki_values->compare selective Selective Ligand: Significantly lower Ki for one subtype vs. others compare->selective non_selective Non-Selective Ligand: Similar Ki values across multiple subtypes compare->non_selective

Caption: Logic for determining binding specificity.

Conclusion

While this compound is qualitatively described as a β-adrenergic agonist, a comprehensive understanding of its binding specificity is hampered by the lack of publicly available quantitative data. For researchers investigating adrenergic receptor pharmacology, well-characterized ligands such as isoproterenol, salbutamol, and propranolol offer robust tools with established binding profiles. The experimental protocols and conceptual frameworks provided in this guide can be applied to the systematic evaluation of this compound or any other novel adrenergic ligand, thereby enabling a more complete and data-driven understanding of its therapeutic potential and off-target effects. Further studies are warranted to quantitatively determine the binding affinities of this compound at all adrenergic receptor subtypes to fully elucidate its pharmacological profile.

References

A Comparative Analysis of Adrenergic Receptor Activity: The Case of Bamethan Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bamethan is a peripheral vasodilator that exerts its effects through interaction with adrenergic receptors.[1] As a phenylethanolamine derivative, it possesses a chiral center, meaning it exists as two stereoisomers: (R)-Bamethan and (S)-Bamethan. In pharmacology, it is a well-established principle that stereoisomers of a drug can exhibit significantly different binding affinities, potencies, and even distinct pharmacological activities at their target receptors.[2] This is due to the three-dimensional nature of receptor binding sites, which often show a high degree of stereoselectivity.

This guide provides a comparative analysis based on the known activities of Dobutamine stereoisomers to illustrate the potential differences in receptor activity between the enantiomers of Bamethan.

The Adrenergic Signaling Pathway

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. Beta-adrenergic receptors, the primary targets of Bamethan, are typically coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses, such as smooth muscle relaxation (vasodilation).

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Beta-AR β-Adrenergic Receptor Agonist->Beta-AR Binds to Gs Gs Protein (α, β, γ subunits) Beta-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates target proteins

Beta-Adrenergic Signaling Pathway

Comparative Receptor Activity: A Case Study of Dobutamine Stereoisomers

To illustrate the differential effects of stereoisomers, we will examine the data for (+)-Dobutamine and (-)-Dobutamine at alpha- and beta-adrenergic receptors.

Data Presentation

The following table summarizes the binding affinities (expressed as -log KB) and the type of activity of Dobutamine stereoisomers at alpha and beta-adrenergic receptors. A higher -log KB value indicates a higher binding affinity.

StereoisomerReceptor Subtype-log KB (M)Activity
(+/-)-Dobutamine (Racemic) α-adrenergic7.01Partial Agonist
β-adrenergic-Agonist
(+)-Dobutamine α-adrenergic7.02Antagonist
β-adrenergic-Agonist
(-)-Dobutamine α-adrenergic7.07Partial Agonist
β-adrenergic-Agonist

Data sourced from in vitro studies on rat aorta for alpha-adrenergic activity and cat papillary muscle and right atria for beta-adrenergic activity.

Experimental Protocols

A generalized workflow for determining the binding affinity of a compound to a receptor is outlined below.

Experimental Workflow for Receptor Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (e.g., Bamethan stereoisomer) Prepare_Membranes->Incubate Separate Separate bound from free radioligand Incubate->Separate Quantify Quantify the amount of bound radioligand Separate->Quantify Analyze Analyze the data to determine the inhibition constant (Ki) Quantify->Analyze End End Analyze->End

References

Benchmarking the Therapeutic Efficacy of (-)-Bamethan Against Established Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of (-)-Bamethan, a beta-adrenergic agonist, against a range of established vasodilators. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document summarizes quantitative data, details experimental protocols for assessing vasodilation, and visualizes key signaling pathways.

Comparative Efficacy of Vasodilators

The therapeutic efficacy of vasodilators can be quantified by parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax). While direct comparative studies for this compound against all classes of vasodilators are limited, the following table summarizes available data for Bamethan and other representative vasodilators to provide a benchmark.

Vasodilator ClassCompoundMechanism of ActionEC50 (µM)Emax (%)Reference
Beta-Adrenergic Agonist Bamethan Primarily a beta-adrenergic agonist, leading to vascular smooth muscle relaxation.[1]Data not availableData not available
Beta-Adrenergic AgonistIsoproterenolNon-selective β-adrenergic agonist~0.01~100General Knowledge
Phosphodiesterase-3 Inhibitor CilostazolInhibits phosphodiesterase-3, increasing cAMP in platelets and blood vessels.[2]0.5-2.0~80-90General Knowledge
Calcium Channel Blocker NifedipineBlocks L-type calcium channels in vascular smooth muscle.[2][3]~0.01-0.1~100General Knowledge
Nitrate NitroglycerinReleases nitric oxide (NO), activating guanylate cyclase.[3]~0.001-0.01~100General Knowledge
Alpha-Adrenergic Blocker PrazosinBlocks α1-adrenergic receptors on vascular smooth muscle.[4]~0.01-0.1~90-100General Knowledge

Note: EC50 and Emax values can vary significantly depending on the experimental model (e.g., specific blood vessel, animal species) and conditions. The data presented are for comparative purposes and should be interpreted within the context of the specific studies from which they are derived.

Experimental Protocols for Assessing Vasodilator Efficacy

The following is a detailed methodology for an in vitro vasodilation assay using isolated rat aortic rings, a standard model for evaluating the efficacy of vasodilator compounds.

Isolated Rat Aortic Ring Preparation
  • Animal Euthanasia and Aorta Excision:

    • Male Wistar rats (250–300 g) are euthanized in accordance with institutional guidelines (e.g., CO2 inhalation followed by cervical dislocation).

    • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.[5]

  • Preparation of Aortic Rings:

    • The aorta is cleaned of adhering connective and adipose tissue.

    • The vessel is cut into rings of approximately 4-5 mm in length.[5][6]

    • For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire or wooden stick.[6]

  • Mounting in Organ Baths:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.[5][6]

    • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

Vasodilation Assay Protocol
  • Equilibration and Viability Check:

    • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[5]

    • The viability of the rings is assessed by inducing a contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60-80 mM).[5][7]

    • For endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (1-10 µM) after pre-contraction with phenylephrine. A relaxation of over 70-80% is considered indicative of a functional endothelium.[7]

  • Cumulative Concentration-Response Curve:

    • After washing out the acetylcholine and allowing the rings to return to baseline tension, a stable contraction is induced again with the chosen vasoconstrictor.

    • Once the contraction reaches a plateau, cumulative concentrations of the test vasodilator (e.g., this compound) are added to the organ bath.

    • The relaxation at each concentration is recorded as a percentage of the maximal contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC50 and Emax values are calculated using appropriate pharmacological software.

    • The potency (EC50) and efficacy (Emax) of this compound can then be compared to those of established vasodilators tested under the same experimental conditions.

Signaling Pathways in Vasodilation

The following diagrams illustrate the signaling pathways of beta-adrenergic agonists like this compound and other major classes of vasodilators.

G Beta-Adrenergic Agonist Signaling Pathway for Vasodilation Bamethan This compound Beta2_AR β2-Adrenergic Receptor Bamethan->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_out MLCK-P (Inactive) PKA->MLCK_out Phosphorylates (Inactivates) MLCK_in Myosin Light Chain Kinase (MLCK) (Active) MLCK_in->MLCK_out Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_out->Relaxation Leads to

Caption: Beta-adrenergic agonist-induced vasodilation pathway.

G Comparative Vasodilator Mechanisms cluster_nitrates Nitrates (e.g., Nitroglycerin) cluster_ccb Calcium Channel Blockers (e.g., Nifedipine) cluster_pde PDE3 Inhibitors (e.g., Cilostazol) Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_influx->Relaxation Reduced Ca2+ leads to Cilostazol Cilostazol PDE3 Phosphodiesterase-3 (PDE3) Cilostazol->PDE3 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE3->cAMP_hydrolysis cAMP_inc Increased cAMP cAMP_inc->Relaxation

Caption: Overview of major vasodilator signaling pathways.

Conclusion

References

In Vivo Validation of (-)-Bamethan's Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bamethan is recognized as a peripheral vasodilator, primarily utilized in the management of circulatory disorders.[1] Its mechanism of action is predominantly attributed to its role as a beta-adrenergic agonist, which promotes the relaxation of vascular smooth muscle, leading to improved blood flow.[1] While the general mechanism is understood, detailed in vivo validation and comparative data on its downstream signaling pathways remain limited in publicly accessible literature. This guide provides a framework for the in vivo validation of this compound's signaling pathways, drawing comparisons with well-characterized beta-adrenergic agonists like Salbutamol and Isoprenaline. The experimental data presented is illustrative, based on the established effects of beta-agonists, to serve as a benchmark for future studies on this compound.

Predicted Downstream Signaling of this compound

As a beta-adrenergic agonist, this compound is expected to activate the canonical Gs-protein coupled receptor (GPCR) pathway. Upon binding to beta-adrenergic receptors on vascular smooth muscle cells, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in vasodilation.

Predicted Downstream Signaling Pathway of this compound Bamethan This compound BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor G_Protein Gs Protein BetaReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation

Caption: Predicted signaling cascade of this compound.

Comparative In Vivo Hemodynamic Effects

This table summarizes expected in vivo hemodynamic responses to this compound in comparison to Salbutamol and Isoprenaline, based on their activity as beta-adrenergic agonists. The data is hypothetical and intended for comparative purposes.

ParameterThis compound (Predicted)SalbutamolIsoprenaline
Mean Arterial Pressure ↓↓↓↓↓
Heart Rate ↑↑↑↑↑
Peripheral Blood Flow ↑↑↑↑↑↑↑
Vasodilation Onset ~5-10 min~5 min~1-2 min
Duration of Action ModerateModerateShort

Arrow indicators denote the magnitude of change: ↑ (increase), ↓ (decrease). More arrows indicate a stronger effect.

Downstream Signaling Marker Activation

The following table illustrates the anticipated changes in key downstream signaling molecules following in vivo administration of this compound and its comparators.

MarkerThis compound (Predicted)SalbutamolIsoprenaline
Plasma cAMP Levels ↑↑↑↑↑↑↑
PKA Activity in Vascular Tissue ↑↑↑↑↑↑↑
Phosphorylated VASP ↑↑↑↑↑↑↑

VASP (Vasodilator-stimulated phosphoprotein) is a downstream target of PKA, and its phosphorylation is a marker of PKA activity.

Experimental Protocols for In Vivo Validation

Measurement of Peripheral Blood Flow

This protocol describes a common method for assessing the vasodilatory effects of a compound in vivo.

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneal).

  • Procedure:

    • The femoral artery is surgically exposed and a transit-time ultrasound flow probe is placed around the vessel.

    • A baseline blood flow measurement is recorded for 30 minutes.

    • This compound, Salbutamol, or Isoprenaline is administered intravenously at various doses.

    • Blood flow is continuously monitored for at least 60 minutes post-administration.

  • Data Analysis: Changes in blood flow from baseline are calculated and dose-response curves are generated.

Workflow for In Vivo Blood Flow Measurement Animal_Prep Animal Preparation (Anesthesia) Surgery Surgical Exposure of Femoral Artery Animal_Prep->Surgery Probe_Placement Flow Probe Placement Surgery->Probe_Placement Baseline Baseline Blood Flow Measurement (30 min) Probe_Placement->Baseline Drug_Admin Intravenous Drug Administration Baseline->Drug_Admin Data_Collection Continuous Blood Flow Monitoring (60 min) Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response Curves) Data_Collection->Analysis

Caption: Experimental workflow for blood flow measurement.

Quantification of cAMP and PKA Activity

This protocol outlines the steps to measure the activation of downstream signaling molecules in vascular tissue.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Animals are treated with this compound, Salbutamol, or Isoprenaline at a predetermined effective dose.

    • At peak response time (determined from blood flow studies), animals are euthanized.

    • The femoral artery is rapidly excised and flash-frozen in liquid nitrogen.

    • Tissue homogenates are prepared.

    • cAMP levels are quantified using a commercially available ELISA kit.

    • PKA activity is assessed by measuring the phosphorylation of a specific PKA substrate (e.g., kemptide) using a radioactive 32P-ATP assay or a non-radioactive kinase assay kit.

  • Data Analysis: Results are expressed as fold change relative to vehicle-treated control animals.

Workflow for cAMP and PKA Activity Measurement Drug_Treatment In Vivo Drug Treatment Euthanasia Euthanasia at Peak Response Drug_Treatment->Euthanasia Tissue_Excision Femoral Artery Excision & Flash Freezing Euthanasia->Tissue_Excision Homogenization Tissue Homogenization Tissue_Excision->Homogenization cAMP_Assay cAMP ELISA Homogenization->cAMP_Assay PKA_Assay PKA Activity Assay Homogenization->PKA_Assay Analysis Data Analysis (Fold Change vs. Control) cAMP_Assay->Analysis PKA_Assay->Analysis

Caption: Workflow for measuring signaling molecules.

Conclusion

While direct in vivo evidence for the downstream signaling of this compound is not extensively documented, its classification as a beta-adrenergic agonist allows for a predictive framework of its molecular actions. The provided experimental protocols offer a robust methodology for the validation and quantitative comparison of this compound's effects on peripheral circulation and its underlying signaling pathways. Further research employing these methods is crucial to fully characterize the pharmacological profile of this compound and to substantiate its therapeutic applications.

References

Safety Operating Guide

Proper Disposal of (-)-Bamethan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (-)-Bamethan, ensuring compliance and minimizing risk.

This compound, a substituted phenolic aromatic amine, requires careful handling and disposal as hazardous waste. Due to its chemical structure, it should not be disposed of down the drain or in regular solid waste. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.

Immediate Safety and Handling Precautions:

Before handling this compound for disposal, ensure that all relevant safety data sheets (SDS) are reviewed. Personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene), safety goggles, and a lab coat, must be worn at all times. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with strong oxidizing agents.

  • Preparing Solid Waste for Disposal:

    • Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a clearly labeled, sealable, and chemically compatible container.

    • For grossly contaminated items like pipette tips and tubes, collect them in a designated, puncture-proof, and sealable container.

  • Preparing Liquid Waste for Disposal:

    • Aqueous solutions of this compound should be collected in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste: this compound solution."

    • Organic solvent solutions containing this compound should be collected separately and labeled appropriately, indicating both the solvent and the solute.

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal vendor with accurate information about the waste composition.

    • Never attempt to transport hazardous waste personally.

Quantitative Data Summary:

The following table summarizes key chemical and physical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Chemical Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Information not readily available
Toxicity Aromatic amines and phenols are generally considered toxic. Specific LD50 data for this compound is not readily available. Treat as a toxic substance.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.

DisposalWorkflow This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste (Keep separate from other chemicals) A->B C Select Appropriate Waste Container (Labeled, Sealed, Compatible) B->C D Transfer Waste to Container (Use proper PPE in a fume hood) C->D E Store Waste Container Securely (Cool, Dry, Ventilated Area) D->E F Contact EHS or Licensed Contractor (Arrange for pickup) E->F G Waste Manifesting and Transport (Handled by authorized personnel) F->G H Final Disposal (Incineration at a licensed facility) G->H

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and local, state, and federal regulations for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

Personal protective equipment for handling (-)-Bamethan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of (-)-Bamethan. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact with the substance.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and potential splashes.[1][2]
Respiratory Protection A government-approved respirator (e.g., NIOSH/MSHA-approved)Recommended, especially when handling the powder form, to prevent inhalation of dust and aerosols.[3][4]
Body Protection Laboratory coat or suitable protective clothingTo protect skin and personal clothing from contamination.[1][2]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is mandatory when working with this compound to maintain a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] Handling procedures that may generate dust or aerosols should be performed within a chemical fume hood.[3]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent ignition.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store apart from incompatible materials and foodstuff containers.[1]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
If Swallowed Get medical help immediately.[1] Rinse mouth with water.[1] Do not induce vomiting.[1]
If on Skin Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1]
If in Eyes Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]
If Inhaled Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1]

Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Avoid dust formation and contact with the material.[1] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[1] Collect the spilled material and arrange for disposal in accordance with local regulations.[1] Prevent the chemical from entering drains.[1]

Disposal Plan

Dispose of this compound and any contaminated materials at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not let the chemical enter drains.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response A Don Personal Protective Equipment (PPE) B Ensure proper ventilation (Fume Hood) A->B C Weigh and handle solid this compound B->C D Prepare solution if necessary C->D Spill Spill Occurs C->Spill Exposure Personnel Exposure C->Exposure E Decontaminate work surfaces D->E D->Spill D->Exposure F Dispose of waste in labeled containers E->F G Remove PPE F->G H Wash hands thoroughly G->H

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.